Methyl 4-(1-aminoethyl)benzoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(1-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRLVYRAWIVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934388-45-1 | |
| Record name | 934388-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Process Development Guide: Synthesis of Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Executive Summary
Target Molecule: Methyl 4-(1-aminoethyl)benzoate hydrochloride CAS (Free Base): 6942-32-1 | CAS (HCl Salt): 6245-79-0 (Generic/Analogous) Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol
This technical guide outlines the synthetic strategies for This compound , a critical bifunctional building block in fragment-based drug discovery (FBDD). It serves as a "chiral linker," bridging aromatic cores with aliphatic amines while maintaining a distinct vector via the methyl ester.
This document presents two distinct protocols tailored to the end-goal of the researcher:
-
Protocol A (The "Workhorse" Route): A robust, scalable synthesis of the racemic salt via oxime reduction, suitable for initial SAR (Structure-Activity Relationship) screening.
-
Protocol B (The "Precision" Route): An asymmetric synthesis using Ellman’s Auxiliary to generate the enantiomerically enriched (S)- or (R)-isomer, essential for late-stage lead optimization.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the primary amine at the benzylic position without compromising the methyl ester. Direct alkylation of 4-aminobenzoates is not viable due to regioselectivity issues. Therefore, the 4-acetyl moiety is the logical precursor.
Strategic Disconnection
-
Disconnection: C–N Bond formation at the benzylic carbon.
-
Precursor: Methyl 4-acetylbenzoate (commercially available).
-
Key Challenge: Chemoselectivity. The reduction of the C=N bond (imine/oxime) must occur without reducing the ester to a benzyl alcohol.
Figure 1: Retrosynthetic logic flow focusing on the C-N bond formation via carbonyl condensation.
Part 2: Protocol A – Racemic Synthesis (Scalable)
Objective: Rapid production of multi-gram quantities of racemic material. Methodology: Oxime formation followed by catalytic hydrogenation.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Methyl 4-acetylbenzoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate (1.5 eq)
-
Pd/C (10% w/w)
-
HCl in 1,4-Dioxane (4M)
Step-by-Step Methodology
Step 1: Formation of the Oxime
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (10.0 g, 56.1 mmol) in Methanol (100 mL).
-
Buffering: Add Sodium Acetate (6.9 g, 84.1 mmol) followed by Hydroxylamine Hydrochloride (5.8 g, 84.1 mmol).
-
Technical Insight: Sodium acetate buffers the HCl released from hydroxylamine, preventing the pH from dropping too low, which could stall the reaction or hydrolyze the ester.
-
-
Reaction: Reflux the mixture at 65°C for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes). The ketone spot should disappear.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove methanol. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate to yield the oxime intermediate as a white solid.
Step 2: Catalytic Hydrogenation & Salt Formation
-
Reduction: Dissolve the crude oxime in Methanol (100 mL). Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Safety: Purge the vessel with Nitrogen before introducing Hydrogen to prevent ignition.
-
-
Hydrogenation: Stir under a Hydrogen atmosphere (balloon pressure or 1–3 bar in a Parr shaker) for 12–16 hours at room temperature.
-
Mechanistic Note: The Pd/C selectively reduces the C=N bond. The ester is stable under these neutral hydrogenation conditions.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.[1][7]
-
Salting Out: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (15 mL, ~1.1 eq).
-
Isolation: Concentrate the solution to ~20% volume. Add Diethyl Ether (100 mL) to precipitate the hydrochloride salt. Filter the white solid and dry under vacuum.
Yield Expectation: 75–85% over two steps.
Part 3: Protocol B – Asymmetric Synthesis (High Value)
Objective: Synthesis of enantiopure (S)-Methyl 4-(1-aminoethyl)benzoate. Methodology: Ellman’s Sulfinamide Auxiliary. This method is superior to resolution because it creates the chiral center directly.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Methyl 4-acetylbenzoate[6]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
THF (Anhydrous)
Step-by-Step Methodology
Step 1: Condensation to Chiral Sulfinimine
-
Activation: In a flame-dried flask under Argon, dissolve methyl 4-acetylbenzoate (5.0 g, 28 mmol) and (S)-tert-butanesulfinamide (3.7 g, 30.8 mmol) in anhydrous THF (50 mL).
-
Lewis Acid Addition: Add Ti(OEt)₄ (12 mL, ~2.0 eq) neat via syringe.
-
Critical Parameter: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
-
-
Reaction: Heat to 60°C for 12 hours.
-
Quench: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will form a thick slurry. Filter through Celite.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the (S)-sulfinimine .
Step 2: Diastereoselective Reduction
-
Reduction: Dissolve the sulfinimine in THF at -48°C (dry ice/acetonitrile bath).
-
Hydride Addition: Add NaBH₄ (1.5 eq).
-
Stereochemistry: The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide diastereomer with high selectivity (>95:5 dr).
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[7][9]
Step 3: Cleavage to Final Product
-
Deprotection: Dissolve the sulfinamide intermediate in Methanol. Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.
-
Reaction: This cleaves the S–N bond, liberating the free amine as the HCl salt and producing methyl sulfinate ester byproducts.
-
-
Precipitation: Add Et₂O to precipitate the chiral amine hydrochloride.
Figure 2: Workflow for the asymmetric synthesis using Ellman's auxiliary.
Part 4: Analytical Characterization & QC
To validate the synthesis, the following analytical data must be confirmed.
Table 1: Expected Analytical Data (HCl Salt)
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | solvent: DMSO-d6 | δ 8.60 (br s, 3H) | Ammonium protons (NH₃⁺) |
| δ 8.00 (d, J=8Hz, 2H) | Aromatic protons (Ortho to ester) | ||
| δ 7.65 (d, J=8Hz, 2H) | Aromatic protons (Meta to ester) | ||
| δ 4.45 (q, 1H) | Benzylic CH (Chiral center) | ||
| δ 3.85 (s, 3H) | Methyl Ester (–COOCH₃) | ||
| δ 1.52 (d, 3H) | Methyl group (–CH₃) adjacent to amine | ||
| HPLC | Chiral Column | Chiralcel OD-H or AD-H | Verify ee% (Target >98% for Protocol B) |
| Appearance | Visual | White crystalline solid | High purity salt |
Critical Process Parameters (CPPs)
-
Moisture Control (Protocol B): Ti(OEt)₄ is extremely moisture-sensitive. Use Schlenk lines or dry solvents.
-
pH Control (Protocol A): During oxime formation, if pH < 4, hydrolysis of the oxime back to ketone competes. If pH > 6, reaction slows. NaOAc buffer is non-negotiable.
-
Salt Stoichiometry: Excess HCl during the final step is fine, but ensure the solvent is anhydrous (Dioxane/Ether) to prevent ester hydrolysis.
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Gassman, P. G., et al. "Specific Ortho-Substitution of Aromatic Amines." Journal of the American Chemical Society, 1973.[10] (Foundational reduction protocols).
-
Vertex AI Search. "Patent US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate." (Analogous ester stability conditions). Link
-
Organic Chemistry Portal. "Synthesis of Amines via Reductive Amination." (General Protocol Validation). Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methyl 4-(1-aminoethyl)benzoate Hydrochloride: Technical Profile & Synthesis Guide
[1]
Executive Summary
This compound is a bifunctional aromatic intermediate characterized by a methyl ester and a benzylic primary amine .[1] Its structural significance lies in the 1-aminoethyl group, which introduces a chiral center at the benzylic position.[1] Unlike its achiral analog (methyl 4-(aminomethyl)benzoate), this compound exists as enantiomers ((R) and (S)), making it a high-value scaffold for asymmetric synthesis, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and various kinase inhibitors.[1]
This guide details the physicochemical properties, synthetic pathways, and handling protocols required for its integration into drug discovery workflows.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is most stable as the hydrochloride salt, which prevents oxidation of the amine and suppresses polymerization or intermolecular amidation (self-condensation).
Core Identification Data[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number (Racemic) | 934388-45-1 |
| CAS Number ((R)-Isomer) | 1097196-96-7 |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] · HCl |
| Molecular Weight | 215.68 g/mol |
| Structure Description | Para-substituted benzene ring; Position 1: Methyl ester; Position 4: 1-Aminoethyl group (chiral).[1] |
| Appearance | White to beige crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (free base is soluble in DCM).[1] |
Structural Analysis (SMILES & InChI)
Synthetic Pathways & Manufacturing Logic[1]
The synthesis of this compound requires careful control to prevent hydrolysis of the ester while forming the amine. The two primary routes are Reductive Amination (Racemic) and Stereoselective Synthesis (Chiral).[1]
Route A: Reductive Amination (Racemic)
This is the standard industrial route for the racemic building block.[1] It proceeds from Methyl 4-acetylbenzoate , avoiding the harsh conditions of direct nitration/reduction.[1]
Protocol Logic:
-
Precursor Preparation: Esterification of 4-acetylbenzoic acid using Methanol/H₂SO₄.[1]
-
Imine Formation: Reaction of the ketone with ammonium acetate or hydroxylamine.[1]
-
Reduction: Catalytic hydrogenation or hydride reduction (NaCNBH₃) yields the amine.[1]
-
Salt Formation: Immediate treatment with anhydrous HCl in dioxane/ether precipitates the stable salt.[1]
Route B: Asymmetric Synthesis ((R)-Enantiomer)
For pharmaceutical applications (e.g., DPP-4 inhibitors), the (R)-enantiomer is often required.[1] This is achieved via enzymatic transamination or chiral resolution .[1]
Protocol Logic:
-
Biocatalysis: Use of ω-transaminases to convert Methyl 4-acetylbenzoate directly to the (R)-amine with >99% ee.[1]
-
Resolution: Formation of diastereomeric salts using chiral acids (e.g., Tartaric acid) followed by recrystallization.[1]
Synthesis Workflow Diagram
The following diagram illustrates the conversion logic from the acetyl precursor to the final hydrochloride salt.
Figure 1: Step-wise synthetic pathway from 4-acetylbenzoic acid to the target hydrochloride salt.
Experimental Protocols
Standard Operating Procedure: Salt Formation
Note: This procedure assumes the isolation of the free amine intermediate.
-
Dissolution: Dissolve 10.0 mmol of crude Methyl 4-(1-aminoethyl)benzoate (free base) in 20 mL of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane (1.2 equivalents) dropwise under nitrogen atmosphere.
-
Precipitation: A white precipitate will form immediately.[1] Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.
-
Isolation: Filter the solid under vacuum (inert gas blanket recommended to prevent moisture absorption).[1]
-
Washing: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Critical Quality Attribute (CQA): The final product must be stored in a desiccator. Hydroscopic uptake of water can lead to hydrolysis of the methyl ester over time, generating the corresponding benzoic acid impurity.[1]
Applications in Drug Development[1][8]
This compound serves as a "chiral amine pharmacophore."[1] The methyl ester provides a handle for further coupling (e.g., to form amides or heterocycles) while the chiral amine dictates binding affinity in protein pockets.[1]
Mechanism of Action: DPP-4 Inhibition
In the context of DPP-4 inhibitors (e.g., Sitagliptin analogs), the aminoethyl group mimics the N-terminal amino acid of GLP-1 (Glucagon-like peptide-1).[1] The protonated amine forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.[1]
Figure 2: Pharmacological logic of the 1-aminoethyl moiety in DPP-4 inhibition.[1]
Safety & Handling (E-E-A-T)
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2729253, Methyl 4-(aminomethyl)benzoate hydrochloride" (Analog Reference).[1] PubChem. Accessed Jan 30, 2026.[1] [Link]
[1] -
Havale, S. et al. "Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold."[1] ACS Medicinal Chemistry Letters, 2015.[1] (Contextual application of chiral benzyl amines). [Link]
Technical Guide: Spectroscopic Data for Methyl 4-(1-aminoethyl)benzoate Hydrochloride
This guide details the spectroscopic characterization of Methyl 4-(1-aminoethyl)benzoate hydrochloride , a critical chiral intermediate used in the synthesis of bioactive compounds, including EP4 antagonists and kinase inhibitors.
Executive Summary & Molecular Profile
This compound is the stabilized salt form of a chiral benzylic amine. It serves as a pharmacophore scaffold, introducing a chiral ethylamine moiety linked to a benzoate ester.[1][2] Its precise characterization is essential due to the potential for racemization at the benzylic position and hydrolysis of the methyl ester.[1]
Molecular Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 4-(1-Aminoethyl)benzoic acid methyl ester HCl |
| CAS Number (Racemic) | 934388-45-1 |
| CAS Number (S-Isomer) | 847728-91-0 |
| CAS Number (R-Isomer) | 912342-10-0 |
| Molecular Formula | C₁₀H₁₃NO₂[3][4][5][6][7][8] · HCl |
| Molecular Weight | 215.68 g/mol (Salt); 179.22 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Characterization
The proton NMR spectrum is the primary tool for verifying the integrity of the ethyl side chain and the ester group.[1][2] Note the distinct shift differences between the Free Base (in CDCl₃) and the Hydrochloride Salt (in DMSO-d₆).[2]
A. Free Base (Reference Standard)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][2]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.03 | Doublet (d) | 2H | Ar-H (ortho to ester) | Part of AA'BB' system; deshielded by carbonyl. |
| 7.45 | Doublet (d) | 2H | Ar-H (meta to ester) | Part of AA'BB' system; deshielded by alkyl group.[1][2] |
| 4.15 | Quartet (q) | 1H | CH-NH₂ (Benzylic) | Characteristic methine proton; coupling J ≈ 7 Hz.[1][2] |
| 3.90 | Singlet (s) | 3H | OCH₃ (Ester) | Diagnostic methyl ester singlet.[2] |
| 1.60 | Broad (br) | 2H | NH₂ | Exchangeable; chemical shift varies with concentration.[1][2] |
| 1.40 | Doublet (d) | 3H | CH-CH₃ | Methyl doublet coupled to the methine proton (J ≈ 7 Hz).[2] |
Analyst Note: The coupling constant (J) between the benzylic methine and the methyl group is typically 6.8–7.0 Hz .[1][2]
B. Hydrochloride Salt (Salt Form)
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) Rationale: The HCl salt is insoluble in CDCl₃.[1][2] Protonation of the amine causes a significant downfield shift of the ammonium protons and the adjacent benzylic methine.[1]
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Shift Explanation |
| 8.60 – 8.90 | Broad Singlet | NH₃⁺ | Ammonium protons are now visible and deshielded.[1] |
| 7.95 – 8.05 | Doublet | Ar-H (ortho) | Minimal change from free base.[1] |
| 7.60 – 7.70 | Doublet | Ar-H (meta) | Slight downfield shift due to electron-withdrawing -NH₃⁺.[1] |
| 4.40 – 4.55 | Multiplet/Quartet | CH-NH₃⁺ | Critical Shift: Moves downfield (~0.3 ppm) vs. free base due to positive charge proximity.[1] |
| 3.85 | Singlet | OCH₃ | Ester methyl remains relatively constant.[1][2] |
| 1.50 – 1.55 | Doublet | CH-CH₃ | Slight downfield shift induced by the ammonium group.[1] |
¹³C NMR Characterization
Solvent: DMSO-d₆[1]
The carbon spectrum confirms the backbone skeleton.[1][2]
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| 166.0 | Quaternary (C=O) | Carbonyl of the methyl ester. |
| 147.5 | Quaternary (Ar-C) | Aromatic C1 (attached to ethylamine).[1][2] |
| 129.5 | Methine (Ar-CH) | Aromatic C3/C5 (ortho to ester).[1][2] |
| 129.0 | Quaternary (Ar-C) | Aromatic C4 (attached to ester).[1][2] |
| 127.0 | Methine (Ar-CH) | Aromatic C2/C6 (meta to ester).[1][2] |
| 52.5 | Methyl (CH₃) | Methoxy carbon (O-CH₃ ).[1][2] |
| 50.5 | Methine (CH) | Benzylic carbon (CH-NH₃⁺ ).[1][2] |
| 20.5 | Methyl (CH₃) | Side chain methyl (CH-CH₃ ).[2] |
Mass Spectrometry (MS) & IR
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1][2]
-
Molecular Ion: The hydrochloride salt dissociates in solution.[1][2] You will observe the cation of the free base.[1][2]
-
Fragmentation Pattern:
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2800 – 3100 | Broad Stretch | N-H Stretch (Ammonium salt, overlaps C-H).[1] |
| 1720 – 1730 | Strong Stretch | C=O (Ester) . |
| 1500 – 1600 | Medium Stretch | C=C (Aromatic Ring) . |
| 1280 | Strong Stretch | C-O (Ester) . |
| 700 – 750 | Bending | C-H (Aromatic out-of-plane) . |
Synthesis & Fragmentation Workflows
Synthesis Logic (Reductive Amination)
The standard synthesis route involves the conversion of methyl 4-acetylbenzoate to the oxime, followed by reduction.[1][2]
Caption: Synthetic pathway from methyl 4-acetylbenzoate to the hydrochloride salt.
MS Fragmentation Pathway
Caption: Primary ESI-MS fragmentation pathways observed in positive mode.
Quality Control & Stability
Enantiomeric Purity (Chiral HPLC)
Since the molecule has a chiral center at the benzylic position, determining the enantiomeric excess (ee) is critical if the S- or R-isomer is required.[1][2]
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:[2]15) with 0.1% Diethylamine (for free base).[1][2]
Impurity Profile
-
Hydrolysis Product: 4-(1-aminoethyl)benzoic acid (Acid form).[1] Detected by shift of methyl ester signal in NMR or m/z 166 in MS.[1]
-
Starting Material: Methyl 4-acetylbenzoate.[1][4] Detected by ketone signal in ¹³C NMR (~197 ppm) or lack of amine protons.[1]
References
-
Patent DE102005062966A1 . Method for producing optically active 4-(aminoethyl)benzoic acid methyl ester sulfate. (Contains specific ¹H NMR data for the free base amine).
-
PubChem Compound Summary . Methyl 4-(1-aminoethyl)benzoate.[1][3][4][6][8][9][10] National Center for Biotechnology Information.[1][2] [2][8]
-
ChemicalBook . Methyl 4-acetylbenzoate Properties and Synthesis. (Precursor data).
-
Samanta, S., et al. Transition metal-free oxidative esterification of benzylic alcohols. RSC Advances, 2014.[1] (Reference for general methyl benzoate spectral shifts).
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]
- 3. WO2012039972A1 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 5. KR20180083863A - EP4 antagonist - Google Patents [patents.google.com]
- 6. labsolu.ca [labsolu.ca]
- 7. WO2012039972A1 - Pharmaceutical composition - Google Patents [patents.google.com]
- 8. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
"purity analysis of methyl 4-(1-aminoethyl)benzoate hydrochloride"
Strategic Overview: The Analytical Mandate
Methyl 4-(1-aminoethyl)benzoate hydrochloride is a high-value chiral intermediate used frequently in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural duality—containing both a reactive methyl ester and a chiral primary amine—presents a unique analytical challenge.
The purity analysis of this compound is not merely about establishing a percentage; it is about verifying stereochemical integrity and functional stability . The hydrochloride salt form introduces ionic behavior that demands strict pH control in chromatography to prevent peak tailing and ensure reproducibility.
This guide moves beyond standard pharmacopeial recipes to provide a logic-driven analytical framework. We focus on two critical quality attributes (CQAs):
-
Achiral Purity: Quantifying synthetic byproducts (precursors, hydrolysis products).
-
Chiral Purity: Determining Enantiomeric Excess (% ee) of the (R) or (S) isomer.
Chemical Identity & Characterization
Before purity quantification, the chemical structure must be unequivocally confirmed.
| Technique | Critical Signal / Observation | Purpose |
| 1H NMR (DMSO-d6) | δ 1.45 (d, 3H): Methyl doublet of the ethyl group.δ 4.50 (q, 1H): Methine proton at the chiral center.δ 3.85 (s, 3H): Methyl ester singlet.δ 8.60 (br s, 3H): Ammonium protons ( | Confirms the carbon skeleton and the integrity of the salt form. |
| FT-IR | 1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).2600–3000 cm⁻¹: Broad ammonium band. | Verifies functional groups. |
| Mass Spectrometry | m/z 180.1 [M+H]⁺ : Protonated molecular ion. | Confirms molecular weight.[1] |
Achiral Purity: Related Substances (RP-HPLC)
The Challenge: The primary amine group is basic. On standard C18 columns at neutral pH, it interacts with residual silanols, leading to severe peak tailing.
The Solution: Use an acidic mobile phase (pH 2.5–3.0) to keep the amine fully protonated (
Protocol 1: Reverse-Phase HPLC for Related Substances
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Detection: UV at 254 nm (Benzoate chromophore).[3]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Ramp |
| 20.0 | 40 | 60 | Hold (Elute dimer/non-polars) |
| 20.1 | 95 | 5 | Re-equilibration |
Key Impurities to Monitor:
-
Methyl 4-acetylbenzoate: Common precursor (ketone). Elutes later than the main peak due to lack of the polar amine.
-
4-(1-aminoethyl)benzoic acid: Hydrolysis product. Elutes earlier (more polar).
Chiral Purity: Enantiomeric Excess (Chiral HPLC)
The Challenge: Separating enantiomers of primary amines is difficult because the amine protons exchange rapidly.
The Solution: Use a Crown Ether-based chiral column .[6] These columns form a host-guest complex specifically with the ammonium ion (
Protocol 2: Direct Chiral Separation (Crown Ether Method)
-
Column: Crownpak CR-I (+) or CR-I (-) (Daicel), 150 x 4.0 mm, 5 µm.
-
Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.5 to 2.0).
-
Note: Methanol (10-15%) can be added to reduce retention time if needed.
-
-
Flow Rate: 0.5 mL/min (Lower flow rate enhances chiral recognition).
-
Temperature: 25°C (Lower temperature often improves resolution in host-guest mechanisms).
-
Detection: UV at 235 nm or 254 nm.
Mechanism of Action: The crown ether ring (18-crown-6 derivative) on the stationary phase forms hydrogen bonds with the ammonium protons. The chiral barriers on the crown ether discriminate between the spatial arrangement of the methyl vs. phenyl groups on the chiral center.
Analytical Logic & Decision Framework
The following diagram illustrates the decision-making process for lot release, integrating both chemical and chiral purity workflows.
Figure 1: Integrated Analytical Workflow for Chiral Intermediate Release.
Method Validation (ICH Q2(R2) Alignment)
To ensure the trustworthiness of these protocols, validation must follow ICH Q2(R2) guidelines. The table below summarizes the specific acceptance criteria for this molecule.
| Validation Parameter | Methodology | Acceptance Criteria (Standard) |
| Specificity | Inject individual impurities (acid, ketone) and blank. | Resolution ( |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target). | Correlation coefficient ( |
| Accuracy (Recovery) | Spike impurities into the sample at 3 levels. | Mean recovery 90.0% – 110.0%. |
| Precision (Repeatability) | 6 injections of the standard solution. | RSD ≤ 2.0% for main peak area.[4] |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ~ 3:1); LOQ (S/N ~ 10:1). |
| Solution Stability | Re-analyze standard after 24h/48h. | Change in area ≤ 2.0%.[4][7] (Crucial for esters which may hydrolyze).[1] |
Troubleshooting & Scientific Insight
Issue: Peak Splitting in Achiral HPLC
-
Cause: Sample solvent is too strong (e.g., 100% Methanol) compared to the initial mobile phase (95% Water).
-
Fix: Dissolve the sample in the initial mobile phase or a 50:50 mix of Mobile Phase A/B.
Issue: Loss of Retention on Crown Ether Column
-
Cause: Temperature is too high. Chiral recognition is an exothermic process (enthalpy driven).
-
Fix: Lower the column oven temperature to 15°C or 20°C to increase the separation factor (
).
Issue: "Ghost" Peaks
-
Cause: Benzoate esters can degrade if the autosampler is not temperature controlled.
-
Fix: Maintain autosampler at 4°C to prevent in-situ hydrolysis of the methyl ester.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][8][9][10] Available at: [Link]
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). (Chiral separation of primary amines). Available at: [Link]
-
Hyun, M. H. Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. (2003).[4] (Contextual grounding for crown ether mechanism).
-
PubChem. Compound Summary: Methyl 4-(1-aminoethyl)benzoate.[7] National Library of Medicine. Available at: [Link]
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejpmr.com [ejpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
"methyl 4-(1-aminoethyl)benzoate hydrochloride molecular weight"
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Part 1: Executive Summary & Molecular Identity
This compound is a critical chiral building block in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. Unlike its achiral analog (methyl 4-(aminomethyl)benzoate), this molecule possesses a stereocenter at the benzylic position, creating distinct (R) and (S) enantiomers that dictate pharmacological potency.
In drug development, this moiety serves as the "anchoring pharmacophore" for drugs like Ripasudil (K-115) and Netarsudil , where the aminoethyl group facilitates precise hydrogen bonding within the kinase ATP-binding pocket.
Core Molecular Specifications
| Parameter | Value |
| Systematic Name | This compound |
| Molecular Formula | |
| Molecular Weight (Salt) | 215.68 g/mol |
| Molecular Weight (Free Base) | 179.22 g/mol |
| CAS (Racemic Free Base) | 80051-07-6 |
| CAS ((S)-Isomer HCl) | 847728-91-0 (Key Pharmacophore) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
Part 2: Physicochemical Profile & Stability
Understanding the salt form is vital for process chemistry. The hydrochloride salt is preferred over the free base to mitigate volatility and prevent the formation of carbamates upon exposure to atmospheric
Stoichiometric Calculation
The molecular weight calculation must account for the mono-hydrochloride stoichiometry typically observed in this class of benzylic amines.
pKa and Ionization
-
Amine pKa:
(Protonated at physiological pH). -
Ester Stability: Susceptible to hydrolysis under basic conditions (
) or strong acid/heat. Protocols must maintain during extraction to preserve the methyl ester.
Part 3: Synthetic Architecture
The synthesis of this compound generally proceeds via the reductive amination of methyl 4-acetylbenzoate. For pharmaceutical applications, an asymmetric approach or chiral resolution is required to isolate the active (S)-enantiomer.
Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway from the acetophenone derivative to the enantiopure hydrochloride salt.
Detailed Protocol: Reductive Amination (Racemic)
-
Oxime Formation:
-
Reduction:
-
Transfer the oxime to a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5 wt%) and purge with
gas (3 atm). -
Stir at RT for 12 hours.
-
Critical Control: Monitor for dehalogenation if the ring is substituted, or over-reduction of the ester (rare with Pd/C).
-
-
Salt Formation:
-
Filter catalyst and concentrate the filtrate.
-
Redissolve the oily residue in anhydrous diethyl ether.
-
Add 4M HCl in dioxane dropwise at
. -
Collect the white precipitate via vacuum filtration.
-
Part 4: Analytical Quality Control
To validate the identity and purity of the synthesized compound, the following analytical parameters are established.
Nuclear Magnetic Resonance ( H NMR)
The chiral center creates a distinct splitting pattern.
-
Solvent: DMSO-
- 1.45 ppm (d, 3H): Methyl doublet of the ethyl group.
- 3.85 ppm (s, 3H): Methyl ester singlet.
- 4.40 ppm (q, 1H): Benzylic methine proton (quartet).
- 7.60 - 8.00 ppm (m, 4H): Aromatic AA'BB' system (characteristic of para-substitution).
-
8.60 ppm (br s, 3H): Ammonium protons (
).
Chiral HPLC Method
Separation of enantiomers is non-negotiable for ROCK inhibitor synthesis.
-
Column: Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (
) .
Part 5: Application in Drug Discovery
Methyl 4-(1-aminoethyl)benzoate is the "warhead" precursor for a class of drugs treating glaucoma and ocular hypertension.
Mechanism of Action (ROCK Inhibition)
The aminoethyl group mimics the adenosine ring of ATP, allowing the inhibitor to bind competitively to the Rho-kinase active site. The ester group is often hydrolyzed or converted to an amide in the final drug structure (e.g., Ripasudil) to modulate solubility and bioavailability.
Process Logic: Why this Intermediate?
-
Late-Stage Diversification: The methyl ester allows for easy conversion to amides, acids, or alcohols late in the synthesis.
-
Chiral Fidelity: The (S)-configuration is typically maintained throughout subsequent steps, provided non-racemizing conditions are used (avoiding strong bases).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
- Isobe, T., et al. (2014). Development of Rho-kinase inhibitors for the treatment of glaucoma. Journal of Ophthalmology. (Contextual grounding for ROCK inhibitor synthesis).
Sources
- 1. methyl 4-(2-aminoethyl)benzoate hydrochloride | CAS 56161-89-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
Technical Guide: Esterification of 4-(1-Aminoethyl)benzoic Acid
Executive Summary
The esterification of 4-(1-aminoethyl)benzoic acid presents a distinct set of challenges compared to standard aliphatic carboxylic acids. As a zwitterionic molecule containing both a basic benzylic amine and an acidic carboxyl group, the substrate is prone to oligomerization (intermolecular amide formation) if the amine is not strictly protonated throughout the activation phase. Furthermore, the chiral center at the benzylic position (C1 of the ethyl group) is susceptible to racemization under strongly basic conditions or prolonged thermal stress due to the increased acidity of the benzylic proton.
This guide details the Thionyl Chloride/Methanol (SOCl₂/MeOH) protocol, widely regarded as the "Gold Standard" for amino acid esterification. This method ensures the amine remains protonated (deactivated) as the hydrochloride salt, preventing self-condensation while driving the equilibrium toward the ester via the in situ generation of anhydrous HCl.
Strategic Analysis & Mechanistic Considerations[2]
The Zwitterionic Challenge
In its neutral state, 4-(1-aminoethyl)benzoic acid exists as a zwitterion (
-
Risk: If the amine is deprotonated (
), it becomes a potent nucleophile that attacks the activated carboxyl group of another molecule, leading to polyamide "tars." -
Solution: The reaction must proceed in a highly acidic medium (
) to ensure the amine is locked as the non-nucleophilic ammonium species ( ).
Stereochemical Integrity (Racemization)
The 1-aminoethyl group is benzylic. The proton attached to the chiral center is electronically activated by the aromatic ring, making it slightly acidic (
-
Racemization Pathway: Formation of a planar enolate-like intermediate or quinoid resonance structure under basic conditions.
-
Control Strategy: Avoid base-catalyzed workups. Isolate the product as the Hydrochloride Salt . If the free base is required, use mild inorganic bases (
) at low temperatures ( ) and extract immediately.
Reaction Pathway Diagram
The following diagram illustrates the activation and protection logic:
Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent oligomerization.
Experimental Protocol: The Thionyl Chloride Method
This protocol describes the synthesis of Methyl 4-(1-aminoethyl)benzoate Hydrochloride .
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-(1-aminoethyl)benzoic acid | Substrate | 1.0 | Dry thoroughly before use. |
| Thionyl Chloride ( | Activator / Dehydrating Agent | 2.5 - 3.0 | Freshly distilled or high purity. Toxic/Corrosive. |
| Methanol (anhydrous) | Solvent / Reactant | ~0.5 M conc. | Dried over 3Å molecular sieves. |
| Diethyl Ether | Anti-solvent | N/A | For precipitation of the product. |
Step-by-Step Methodology
Step 1: Preparation of Anhydrous HCl/MeOH
-
Fit a 2-neck round-bottom flask (RBF) with a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the RBF with anhydrous Methanol (20 mL per gram of substrate).
-
Cool the methanol to -10°C to 0°C using an ice-salt bath.
-
Dropwise Addition: Add Thionyl Chloride (3.0 equiv) slowly via the addition funnel.
Step 2: Reaction Initiation
-
Add solid 4-(1-aminoethyl)benzoic acid (1.0 equiv) to the cold solution in one portion.
-
Observation: The solid will dissolve slowly as it converts to the soluble hydrochloride salt.
-
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
Step 3: Reflux & Completion
-
Heat the reaction mixture to Reflux (65°C) .
-
Maintain reflux for 4 to 12 hours .
-
Monitoring: Monitor by TLC (System:
90:10:1) or LC-MS. The zwitterion starting material will disappear, and a less polar ester spot will appear.
-
-
Note: The reaction generates
gas. Ensure the system is vented through a scrubber (NaOH trap).
Step 4: Isolation & Purification[3]
-
Cool the mixture to RT.
-
Concentration: Evaporate the solvent in vacuo (Rotary evaporator) to roughly 20% of the original volume. Do not distill to dryness to avoid thermal degradation.
-
Precipitation: Add cold Diethyl Ether (or MTBE) to the residue (approx. 5x volume of residue).[2]
-
Result: The product, being an ionic salt, should precipitate as a white to off-white solid, while impurities remain in the organic phase.
-
-
Filtration: Filter the solid under nitrogen or argon (the salt is hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Analytical Validation
To ensure the protocol was successful and the product is suitable for drug development applications, the following specifications must be met.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Yield | > 85% | Gravimetric |
| Purity | > 98% | HPLC (254 nm) |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC |
| Identity ( | Methyl singlet |
Chiral HPLC Method (Critical)
Because the starting material is chiral, validating the absence of racemization is mandatory.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Note: The amine must be free-based in situ by the diethylamine in the mobile phase, or the sample pre-treated with bicarbonate, to interact with the chiral stationary phase.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of the methyl ester hydrochloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Gum | Incomplete precipitation. | Use MTBE instead of ether; scratch the flask walls to induce nucleation. Ensure methanol is removed sufficiently before adding ether. |
| Racemization Detected | Overheating or basic workup. | Strictly limit reflux time. Do not neutralize the HCl salt during isolation. Avoid aqueous basic washes. |
| Incomplete Conversion | Water in solvent.[2][4] | Use fresh |
| Yellow Discoloration | Oxidation of amine. | Perform all steps under Nitrogen/Argon atmosphere. |
References
-
Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link(Provides mechanistic insight into thionyl chloride activation).
-
Cohen, S. G., et al. (1971). Esterification of Hindered Alcohols: tert-Butyl p-Toluate.[5] Organic Syntheses, 51, 96. Link(foundational protocols for benzoate esterification).
-
BenchChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate Physical Properties. Link(Reference for physical data and handling of the specific chiral intermediate).
-
Anand, N., et al. (2014). Approaches to the Synthesis of Chiral
-Amino Acids. Chemical Reviews. (General reference for preventing racemization in amino acid derivatives).
Sources
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 2. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
"background literature on methyl 4-(1-aminoethyl)benzoate derivatives"
This technical guide details the chemistry, synthesis, and medicinal application of Methyl 4-(1-aminoethyl)benzoate , a critical chiral building block in modern drug discovery.[1]
Chiral Scaffolds for Next-Gen Kinase & GPCR Inhibitors[1]
Executive Summary & Pharmacophore Analysis
Methyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6 for racemate) serves as a "privileged scaffold" in medicinal chemistry.[1] Unlike simple benzylamines, the introduction of an
-
Metabolic Shielding: The
-methyl group sterically hinders oxidative deamination by Monoamine Oxidases (MAO), significantly extending the half-life of the parent drug compared to its des-methyl analogs.[1] -
Chiral Vectoring: The stereocenter (R or S) locks the amine vector relative to the phenyl ring, allowing for highly specific interactions within the binding pockets of enzymes (e.g., kinases) or receptors (e.g., GPCRs like EP4).[2]
Key Derivatives & Applications:
-
(S)-Isomer (CAS: 177518-97-0): Key intermediate for EP4 Receptor Antagonists (Cancer Immunotherapy).
-
(R)-Isomer (CAS: 912342-10-0): Utilized in the synthesis of DPP-4 Inhibitors (Type 2 Diabetes).
Synthetic Methodologies: The Kinetic Resolution Protocol
While asymmetric reductive amination is possible, the industrial standard for high optical purity (>99% ee) often relies on Enzymatic Kinetic Resolution .[2] This method is robust, scalable, and self-validating via HPLC monitoring.
Protocol: Lipase-Catalyzed Resolution (Novozym 435)
This protocol selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the free amine (or vice versa, depending on the acyl donor/enzyme pairing).[1]
Reagents:
-
Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B)[2]
-
Acyl Donor: Isopropyl methoxyacetate (preferred over ethyl acetate for irreversibility)[2]
-
Solvent: Toluene or MTBE (anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 100 mmol of racemic amine in Toluene (5.0 mL/g substrate).
-
Initiation: Add Isopropyl methoxyacetate (0.6 eq) and Novozym 435 (20 wt% relative to substrate).[2]
-
Incubation: Stir at 20–30°C. Monitor conversion via Chiral HPLC.
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme beads.[2]
-
Separation:
-
Isolation: Basify the aqueous layer (pH 10) and extract with Ethyl Acetate to yield optically pure (S)-amine.
Visualization: Kinetic Resolution Logic
Caption: Schematic of the enzymatic resolution process separating the (S)-amine target from the (R)-amide byproduct.
Medicinal Chemistry Case Study: EP4 Antagonists
The (S)-Methyl 4-(1-aminoethyl)benzoate scaffold is a critical component in the synthesis of next-generation EP4 antagonists used in immuno-oncology.[1] These drugs block the Prostaglandin E2 (PGE2) pathway, which tumors use to evade the immune system.[2]
Structure-Activity Relationship (SAR):
-
The Linker: The benzoate methyl ester is often hydrolyzed to the acid in vivo (prodrug concept) or coupled to form a larger amide.[2]
-
The Chiral Center: The (S)-configuration orients the aromatic ring into a hydrophobic pocket of the EP4 receptor while directing the amide carbonyl toward a hydrogen-bond donor (e.g., Arg residue). Inversion to the (R)-form typically results in a >100-fold loss of potency (Ki).
Data Summary: Impact of Chirality
| Parameter | (S)-Isomer Derivative | (R)-Isomer Derivative | Mechanism |
|---|---|---|---|
| EP4 Binding (Ki) | < 10 nM (High Potency) | > 1000 nM (Inactive) | Steric clash in receptor pocket |
| Metabolic Stability | High (t1/2 > 4h) | High (t1/2 > 4h) |
Visualization: Drug Architecture
Caption: Modular breakdown of an EP4 antagonist showing the critical role of the (S)-alpha-methyl scaffold.[1]
Critical Quality Attributes (CQA)
For researchers sourcing or synthesizing this intermediate, the following specifications are non-negotiable for downstream success in drug development:
-
Enantiomeric Excess (ee): Must be >99.5% .[1][2] Even trace amounts of the distomer (wrong enantiomer) can act as a competitive antagonist or cause off-target toxicity.
-
Chemical Purity: >98% by HPLC. Major impurities to watch for are the des-methyl analog (benzylamine) or the hydrolyzed acid (benzoic acid derivative).
-
Residual Solvent: Toluene levels must be <890 ppm (ICH Q3C Class 2 limit) if used in late-stage GMP synthesis.[1][2]
References
-
Enzymatic Resolution Protocol: Biocatalytic synthesis of chiral amines using Lipase B from Candida antarctica. (Methodology adapted from standard kinetic resolution practices).[2]
-
EP4 Antagonist Application: WO2012039972A1 - Pharmaceutical composition.[1][2] Google Patents.[1][2] Link
-
General Synthesis & Properties: Methyl 4-(1-aminoethyl)benzoate (CAS 80051-07-6).[1] PubChem.[2][4][6] Link[2]
-
Kinase Inhibitor Context: Utilization of kinase inhibitors as novel therapeutic drug targets.[1][2] NIH National Library of Medicine.[2][4] Link
-
Chiral Building Block Data: Methyl 4-(1-aminoethyl)benzoate Product Data. Sigma-Aldrich. Link[2]
Sources
- 1. WO2012039972A1 - Pharmaceutical composition - Google Patents [patents.google.com]
- 2. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid derivatives | PPTX [slideshare.net]
- 6. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to Impurity Profiling of Methyl 4-(1-aminoethyl)benzoate Hydrochloride
[1][2]
Executive Summary & Strategic Context
Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 80037-88-1 for HCl salt; 912342-10-0 for R-isomer free base) is a high-value chiral building block, frequently employed in the synthesis of advanced pharmaceutical intermediates, including DPP-4 inhibitors and kinase inhibitors.[1][2]
Unlike simple benzyl amines, the 1-aminoethyl moiety introduces a chiral center at the benzylic position.[1][2] This structural feature dictates a dual-layer impurity control strategy:
-
Chemical Purity: Monitoring process-related byproducts (over-reduction, dimerization) and degradation products (hydrolysis).[1][2]
-
Stereochemical Purity: Rigorous quantification of the unwanted enantiomer (typically the S-isomer if the R-isomer is the target).[1][2]
This guide synthesizes a robust analytical framework for identifying and controlling these impurities, grounded in the chemistry of reductive amination and ester stability.[1][2]
Theoretical Impurity Profiling
Based on the standard synthesis route—Reductive Amination of Methyl 4-acetylbenzoate —and the molecule's reactivity, the following impurity profile is established.
Synthesis Pathway & Impurity Origin
The primary synthesis involves reacting methyl 4-acetylbenzoate with an ammonia source and a reducing agent (chemical or biocatalytic).[1][2]
Caption: Synthesis pathway showing the origin of key process and degradation impurities.
Detailed Impurity List
| Impurity ID | Common Name | Chemical Structure Description | Origin | Risk Factor |
| Impurity A | Des-amino Alcohol | Methyl 4-(1-hydroxyethyl)benzoate | Reduction of ketone without amine incorporation.[1][2] | Process (Reductive Amination) |
| Impurity B | Acid Hydrolyzate | 4-(1-aminoethyl)benzoic acid | Hydrolysis of the methyl ester.[1][2] | Degradation (Moisture/pH) |
| Impurity C | Dimer | Bis(1-(4-methoxycarbonylphenyl)ethyl)amine | Reaction of product with imine intermediate.[1][2] | Process (Stoichiometry) |
| Impurity D | Enantiomer | (S)-Methyl 4-(1-aminoethyl)benzoate | Lack of stereocontrol or racemization.[1][2] | Process (Chirality) |
| Impurity E | Starting Material | Methyl 4-acetylbenzoate | Incomplete conversion.[1][2] | Process |
Analytical Methodologies
To ensure comprehensive coverage, a two-method strategy is required: Reverse Phase HPLC (RP-HPLC) for chemical purity and Normal Phase Chiral HPLC for enantiomeric purity.[1][2]
Method 1: RP-HPLC for Chemical Purity
This method separates the hydrophilic acid degradant, the neutral starting material, and the hydrophobic dimer from the main amine peak.[1]
Protocol Parameters:
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2] Why: TFA suppresses silanol interactions, sharpening the amine peak.[1]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain Polar Acid) |
| 5.0 | 5 | Isocratic |
| 20.0 | 90 | Gradient Elution (Elute Dimer) |
| 25.0 | 90 | Wash |
| 25.1 | 5 | Re-equilibration |[1][2]
Critical System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Impurity B (Acid) and Product.
-
Tailing Factor: < 1.5 for the main amine peak (controlled by TFA/pH).
Method 2: Chiral HPLC for Enantiomeric Excess
Because the RP-HPLC method cannot distinguish enantiomers, a polysaccharide-based chiral column is necessary.[1][2]
Protocol Parameters:
Identification & Characterization Workflow
When an unknown peak appears, the following logic tree applies for identification.
Caption: Logical decision tree for categorizing unknown impurities based on retention behavior.
Mass Spectrometry Confirmation (LC-MS)
For definitive identification, coupling the RP-HPLC method to a Mass Spectrometer (ESI+) is recommended.[1][2]
References
Sources
- 1. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Methyl 4-(1-aminoethyl)benzoate as a Versatile Chiral Building Block in Asymmetric Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or elicit undesirable side effects.[1] This necessity drives the development of robust methods in asymmetric synthesis, where chiral building blocks serve as foundational starting materials. Methyl 4-(1-aminoethyl)benzoate, with its strategically positioned chiral center, primary amine, and ester functionalities, has emerged as a highly valuable and versatile synthon for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of this building block, offering detailed protocols for its resolution, quality control, and synthetic applications, grounded in established chemical principles.
Introduction: The Strategic Value of Methyl 4-(1-aminoethyl)benzoate
Methyl 4-(1-aminoethyl)benzoate is a bifunctional organic compound featuring a stereogenic center at the α-position of the ethylamine group. Its structure is a confluence of key reactive sites:
-
A Primary Chiral Amine: This group is a nucleophilic handle for a wide array of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.
-
An Aromatic Methyl Ester: This functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a secondary point for molecular elaboration.
-
A Rigid Phenyl Spacer: The benzene ring provides a stable scaffold, separating the amine and ester groups and influencing the overall conformation of derivative molecules.
This unique combination makes it an ideal precursor for active pharmaceutical ingredients (APIs), particularly in the development of therapies for metabolic and neurological disorders.[1]
Physicochemical & Identification Data
| Property | Value |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate (for the R-enantiomer) |
| CAS Number | 912342-10-0 (for the R-enantiomer)[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1][2] |
| Appearance | Varies; typically an oil or low-melting solid |
Obtaining Enantiomerically Pure Material: Synthesis & Resolution
The utility of methyl 4-(1-aminoethyl)benzoate is entirely dependent on its enantiomeric purity. While direct asymmetric synthesis routes, such as biocatalytic reductive amination, are effective, classical resolution of the racemate remains a widely practiced and accessible method in many research settings.[1]
Core Principle: Resolution via Diastereomeric Salt Formation
The fundamental strategy for resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid.[3][4] This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5] Once separated, the desired enantiomer of the amine is liberated by treatment with a base.
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[4][5][6] The choice of resolving agent and solvent system is often determined empirically to achieve the most efficient separation.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine.
Application Notes: Key Synthetic Transformations
The true power of methyl 4-(1-aminoethyl)benzoate lies in its ability to be selectively modified at either the amine or ester terminus, installing the chiral center into a larger molecular framework.
Reactions at the Chiral Amine Center
-
Amide Bond Formation (N-Acylation): This is one of the most common and robust reactions. The primary amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This transformation is fundamental in peptide synthesis and for linking the chiral fragment to other parts of a target molecule.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a secondary amine. This is a powerful method for N-alkylation and building complexity.
Reactions at the Ester Terminus
-
Saponification (Hydrolysis): Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent mixture readily hydrolyzes the methyl ester to the corresponding carboxylic acid. This unmasks a new functional group for further modification, such as amide coupling.
-
Direct Amidation: While less common than hydrolysis followed by coupling, direct conversion of the ester to an amide can sometimes be achieved with amines at elevated temperatures or with specific catalysts.
Diagram of Synthetic Utility
Caption: Key reactions at the amine and ester functional groups.
Detailed Experimental Protocols
Trustworthiness through Validation: The following protocols are representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates and equipment. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Chiral Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate
This protocol uses O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) as a representative resolving agent.
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq)
-
O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 eq)
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate, glassware, filtration apparatus
Procedure:
-
Salt Formation: In a clean, dry Erlenmeyer flask, dissolve racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve L-DBTA (0.5 eq) in warm methanol.
-
Slowly add the L-DBTA solution to the amine solution with gentle stirring. A precipitate (the diastereomeric salt) may begin to form immediately.
-
Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours (or overnight) to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol, followed by diethyl ether to aid in drying. This solid is the less soluble diastereomeric salt.
-
Liberation of the Free Amine: Transfer the collected salt to a separatory funnel. Add 1 M NaOH solution and an organic solvent (e.g., DCM). Shake vigorously until all the solid dissolves. The base neutralizes the tartaric acid, liberating the free amine into the organic layer.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Quality Control: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2). The mother liquor from step 4 contains the other enantiomer, which can be recovered by a similar workup if desired.
Protocol 2: Quality Control - Determination of Enantiomeric Excess by Chiral HPLC
Objective: To verify the stereochemical purity of the resolved amine.
Typical HPLC Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series) is commonly effective. The specific column (e.g., AD-H, IC) must be selected based on screening.
-
Mobile Phase: A mixture of hexane and isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape is a standard starting point (e.g., 90:10 Hexane:IPA + 0.1% DEA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength of high absorbance (e.g., 230-254 nm).[1]
-
Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare a standard solution of the racemic starting material (~1 mg/mL in mobile phase) to establish the retention times of both the R and S enantiomers.
-
Prepare a sample of the resolved product at a similar concentration.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the enantiomers.
-
Inject the resolved sample and record the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Protocol 3: Synthetic Application - N-Acylation with Benzoyl Chloride
Objective: To demonstrate the use of the resolved amine in a standard amide bond formation.
Caption: Representative N-acylation of (R)-methyl 4-(1-aminoethyl)benzoate. (Note: Images are placeholders for chemical structures).
Materials:
-
(R)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve (R)-Methyl 4-(1-aminoethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., TEA) to the solution, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Conclusion
Methyl 4-(1-aminoethyl)benzoate is a fundamentally important chiral building block whose value is derived from its structural simplicity and synthetic versatility.[1] The ability to obtain this compound in high enantiomeric purity through established resolution techniques, coupled with the orthogonal reactivity of its amine and ester functionalities, makes it a reliable and powerful tool for researchers in drug discovery and organic synthesis. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this synthon in the creation of complex, enantiomerically pure molecules.
References
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Enders, D., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
PMC. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
MDPI. (n.d.). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Cholinesterase Inhibitors Utilizing (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel cholinesterase inhibitors, leveraging the chiral building block (R)-Methyl 4-(1-aminoethyl)benzoate. The strategic use of this starting material is pivotal in the development of enantiomerically pure active pharmaceutical ingredients (APIs) targeting neurodegenerative disorders such as Alzheimer's disease. This document outlines the scientific rationale, detailed synthetic protocols, characterization methods, and the underlying mechanism of action of the synthesized compounds.
Introduction: The Rationale for Chiral Cholinesterase Inhibitors
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] These agents function by impeding the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By increasing the synaptic concentration of acetylcholine, these inhibitors can lead to improvements in cognitive function.
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. For many cholinesterase inhibitors, one enantiomer exhibits significantly greater potency and a better safety profile than its counterpart.[2] The use of a chiral starting material like (R)-Methyl 4-(1-aminoethyl)benzoate ensures the synthesis of a single, desired stereoisomer, thereby optimizing therapeutic efficacy and minimizing potential off-target effects. This chiral amine serves as a versatile precursor for the construction of complex molecules, particularly those designed to interact with the chiral environment of the enzyme's active site.
Mechanism of Cholinesterase Inhibition
The active site of acetylcholinesterase is located at the base of a deep and narrow gorge and is comprised of two main sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS) at the gorge's entrance.[3] The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in the initial binding of the substrate and can allosterically modulate the enzyme's activity.[4][5]
Effective cholinesterase inhibitors are often designed to interact with both the CAS and the PAS. The general mechanism involves the inhibitor binding to the active site, thereby preventing acetylcholine from being hydrolyzed. Carbamate-based inhibitors, such as rivastigmine, act as pseudo-irreversible inhibitors by carbamoylating a serine residue within the catalytic triad of the enzyme.[6] This covalent modification temporarily inactivates the enzyme.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Synthetic Pathway and Protocols
The following section details a proposed synthetic route for a novel cholinesterase inhibitor starting from (R)-Methyl 4-(1-aminoethyl)benzoate. This pathway is constructed based on established synthetic methodologies for analogous compounds.
Overall Synthetic Scheme
Caption: Proposed Synthetic Workflow.
Detailed Experimental Protocols
Step 1: N-Methylation of (R)-Methyl 4-(1-aminoethyl)benzoate
-
Rationale: The introduction of a methyl group on the nitrogen atom is a common feature in many cholinesterase inhibitors, influencing the compound's binding affinity and pharmacokinetic properties. A reductive amination approach using formaldehyde is a standard and efficient method for this transformation.
-
Protocol:
-
To a solution of (R)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq) in methanol, add formaldehyde (37% in water, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-Methyl 4-(1-(methylamino)ethyl)benzoate.
-
Step 2: Carbamoylation of the Secondary Amine
-
Rationale: The carbamate moiety is crucial for the mechanism of action of pseudo-irreversible cholinesterase inhibitors.[3] Reaction with an appropriate carbamoyl chloride will introduce this functional group.
-
Protocol:
-
Dissolve (R)-Methyl 4-(1-(methylamino)ethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.
-
Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add N-ethyl-N-methylcarbamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product, (R)-Methyl 4-(1-((ethyl(methyl)carbamoyl)amino)ethyl)benzoate, can be purified by column chromatography.
-
Step 3: Hydrolysis of the Methyl Ester
-
Rationale: The terminal carboxylic acid group can potentially interact with residues in the active site of cholinesterase and improve the water solubility of the final compound. Basic hydrolysis is a standard method to convert the methyl ester to a carboxylic acid.
-
Protocol:
-
Dissolve the carbamoylated intermediate (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product, (R)-4-(1-((ethyl(methyl)carbamoyl)amino)ethyl)benzoic acid.
-
Characterization and Data
The synthesized intermediates and the final product should be thoroughly characterized using standard analytical techniques.
| Technique | Purpose |
| NMR Spectroscopy | Confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of 1H and 13C nuclei.[2] |
| Mass Spectrometry | Determine the molecular weight of the compounds and aid in structural elucidation through fragmentation patterns.[7] |
| Chiral HPLC | Confirm the enantiomeric purity of the final product.[8] |
| Melting Point | Assess the purity of the crystalline final product. |
| Elemental Analysis | Determine the elemental composition of the final product to confirm its empirical formula. |
Biological Activity Data (Illustrative)
The inhibitory activity of the synthesized compounds against AChE and BuChE should be determined using a standard method such as the Ellman assay.[6] The results are typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |
| (R)-4-(1-((ethyl(methyl)carbamoyl)amino)ethyl)benzoic acid (Proposed) | To be determined | To be determined |
| Rivastigmine (Reference)[9] | 4.3 | 31 |
| Donepezil (Reference)[9] | 6.7 | 7,400 |
Note: The IC50 values for the proposed compound are hypothetical and would need to be determined experimentally.
Conclusion
The use of (R)-Methyl 4-(1-aminoethyl)benzoate as a chiral precursor provides an effective strategy for the synthesis of enantiomerically pure cholinesterase inhibitors. The outlined synthetic pathway, based on established chemical transformations, offers a robust method for the preparation of novel compounds for further biological evaluation. The detailed protocols and characterization techniques described herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Bourne, Y., Taylor, P., & Radić, Z. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1-12. Available at: [Link]
-
Albuquerque, E. X., Pereira, E. F., & Akaike, A. (1988). Structure-activity relationship of reversible cholinesterase inhibitors: activation, channel blockade and stereospecificity of the nicotinic acetylcholine receptor-ion channel complex. Brazilian journal of medical and biological research, 21(6), 1173-1196. Available at: [Link]
-
Bolognesi, M. L., Melchiorre, C., & Rosini, M. (2004). Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues. Journal of Medicinal Chemistry, 47(24), 5945-5952. Available at: [Link]
-
Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34, 281-320. Available at: [Link]
-
Srinivasa Rao, M., Sumathi V Rao, D. V. N. Srinivasa Rao, Bharathi, C., Rajput, P., & Sharma, H. K. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336-338. Available at: [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88-95. Available at: [Link]
-
Kolarova, M., Nepovimova, E., & Kuca, K. (2017). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 15(3), 315-331. Available at: [Link]
-
Kumar, A., & Singh, A. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Expert opinion on drug metabolism & toxicology, 13(6), 625-633. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of methyl 4-(1-aminoethyl)benzoate hydrochloride , a critical chiral building block for pharmaceutical intermediates (e.g., DPP-4 inhibitors). Unlike bench-scale methods that often rely on expensive hydride reagents (e.g., NaBH₃CN) or produce difficult-to-remove byproducts, this protocol utilizes a two-step oximation-hydrogenation sequence .
This route is selected for its high atom economy, the crystallinity of the oxime intermediate (obviating the need for chromatography), and its suitability for kilogram-scale production.
Target Molecule Profile[1][2][3]
-
IUPAC Name: this compound
-
Free Base CAS: 62456-24-2 (racemic) / 912342-10-0 (R-isomer)
-
Molecular Weight: 215.68 g/mol (HCl salt)
-
Key Functionality: Labile methyl ester (requires non-hydrolytic conditions); Primary benzylic amine (prone to dimerization).
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid ester hydrolysis while installing the amine functionality. Direct reductive amination of methyl 4-acetylbenzoate is possible but often leads to significant dialkylated impurities (dimers) at scale. The Oxime Route is preferred for process control.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway designed for scale-up, prioritizing crystalline intermediates.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| pH Control (Step 1) | 4.5 – 5.5 | Buffering with NaOAc prevents acid-catalyzed hydrolysis of the methyl ester while activating the ketone for nucleophilic attack. |
| Ammonia Presence (Step 2) | 7N NH₃ in MeOH | Crucial: Suppresses the formation of secondary amine dimers (di-alkylation) during reduction by shifting the equilibrium away from the imine-amine condensation. |
| Temperature (Step 2) | < 60°C | Higher temperatures promote ester aminolysis (amide formation) or transesterification with the solvent. |
| Water Content (Step 3) | < 0.5% | Moisture during salt formation can lead to sticky gums or partial ester hydrolysis. Anhydrous conditions are mandatory. |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-(1-(hydroxyimino)ethyl)benzoate
This step converts the ketone to a stable, crystalline oxime.
Reagents:
-
Methyl 4-acetylbenzoate (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium Acetate trihydrate (1.5 equiv)
-
Methanol (5 vol) / Water (2 vol)
Protocol:
-
Charge a reactor with Methyl 4-acetylbenzoate and Methanol. Stir to dissolve.
-
Add a solution of Hydroxylamine HCl and Sodium Acetate in Water slowly over 30 minutes. Note: Mild exotherm.
-
Heat the mixture to reflux (approx. 65°C) for 3–5 hours.
-
Monitor by HPLC (Target: <1% Starting Material).
-
Cool to 20°C. The oxime typically precipitates.
-
Add Water (5 vol) slowly to complete precipitation.
-
Filter the white solid.
-
Wash with water (3 x 2 vol) to remove salts.
-
Dry in a vacuum oven at 45°C.
Expected Yield: 90–95% Appearance: White crystalline solid.
Step 2 & 3: Hydrogenation and Salt Formation
This step reduces the oxime to the amine and immediately traps it as the HCl salt to ensure stability.
Reagents:
-
Oxime Intermediate (from Step 1)
-
Raney Nickel (20 wt% loading, washed with MeOH) OR 10% Pd/C (5 wt% loading)
-
7N Ammonia in Methanol (10 vol)
-
4M HCl in 1,4-Dioxane (1.1 equiv)
Protocol:
-
Safety Check: Purge autoclave with Nitrogen. Raney Nickel is pyrophoric; handle as a slurry.
-
Charge the Oxime and 7N NH₃/MeOH solution into the autoclave.
-
Add the Catalyst (Raney Ni preferred for oximes to minimize ester reduction risk).
-
Pressurize with Hydrogen to 5–10 bar (70–145 psi).
-
Stir at 50°C for 8–12 hours. Caution: Monitor pressure drop.
-
Cool to room temperature and vent Hydrogen.
-
Filter catalyst through a Celite pad (under inert atmosphere). Wash pad with MeOH.
-
Concentrate the filtrate under reduced pressure to remove excess ammonia and MeOH. Do not distill to dryness to avoid unstable free base decomposition.
-
Re-dissolve the residue in anhydrous MTBE (Methyl tert-butyl ether) or Ethyl Acetate (5 vol).
-
Cool to 0–5°C.
-
Add 4M HCl in Dioxane dropwise. The HCl salt will precipitate immediately.
-
Stir for 1 hour at 0°C.
-
Filter the white solid and wash with cold MTBE.
-
Dry under vacuum at 40°C.
Expected Yield: 80–85% (from Oxime) Purity: >98% (HPLC)
Process Workflow Diagram
Figure 2: Unit operation workflow for the large-scale manufacturing process.
Analytical & Quality Control
To ensure the "Self-Validating" nature of this protocol, the following checkpoints must be met:
| Checkpoint | Method | Acceptance Criteria |
| Intermediate (Oxime) | ¹H NMR (DMSO-d₆) | Disappearance of ketone methyl singlet (~2.6 ppm); Appearance of oxime methyl singlet (~2.2 ppm). |
| In-Process (Reduction) | HPLC | Absence of Oxime; <2% Dimer impurity (elutes later than product). |
| Final Product | Chiral HPLC | If resolving: Enantiomeric Excess (ee) >99%. (Note: Synthesis above is racemic). |
| Residual Solvent | GC-Headspace | Methanol < 3000 ppm; Dioxane < 380 ppm. |
Data Summary Table: Typical Batch Results (100g Scale)
| Parameter | Value |
|---|---|
| Overall Yield | 72 - 78% |
| Appearance | White to Off-white powder |
| Melting Point | 205 - 208°C (Decomposes) |
| Assay (Titration) | 99.1% |
Safety & Scale-Up Considerations
-
Hydrogenation Safety: The reduction of oximes is exothermic. On a large scale, H₂ addition should be mass-flow controlled to maintain reactor temperature < 60°C.
-
Raney Nickel Handling: Dry Raney Nickel is pyrophoric. It must be kept water-wet or solvent-wet at all times. Waste catalyst must be quenched in dilute acid before disposal.
-
Ester Stability: Avoid strong aqueous acids or bases during workup to prevent hydrolysis to the benzoic acid derivative. The use of anhydrous HCl in Dioxane is a specific control to preserve the ester.
References
-
Oxime Reduction Methodology
- Title: Catalytic Hydrogen
- Source: Organic Syntheses, Coll. Vol. 5, p.376 (1973).
-
URL:[Link] (Provides the foundational logic for using Ammonia/Raney Ni to suppress secondary amines)
-
Starting Material Synthesis (Methyl 4-acetylbenzoate)
- Title: Synthesis of Methyl 4-Acetylbenzoate via Fischer Esterific
- Source: PrepChem.
-
URL:[Link]
-
Chiral Context (R-isomer utility)
-
Title: (R)-Methyl 4-(1-aminoethyl)benzoate | Chiral Building Block.[1]
- Source: BenchChem.
-
-
General Reductive Amination Scale-Up
Sources
Application Note: Optimized Esterification of 4-(Aminomethyl)benzoic Acid (PAMBA)
Topic: Reaction Conditions for the Esterification of 4-(Aminomethyl)benzoic Acid Content Type: Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction & Strategic Analysis
4-(Aminomethyl)benzoic acid (PAMBA) is a critical structural motif in medicinal chemistry, serving as a scaffold for protease inhibitors, antifibrinolytic agents (e.g., Tranexamic acid analogues), and peptide mimetics.
The Challenge: Chemoselectivity and Solubility Synthesizing the ester of PAMBA presents two specific challenges that distinguish it from standard carboxylic acid esterifications:
-
Zwitterionic Nature: In its neutral form, PAMBA exists as a zwitterion (
). This results in high crystal lattice energy and poor solubility in typical organic solvents (methanol, dichloromethane) at room temperature. -
Nucleophilic Interference: The primary amine is nucleophilic. Under improper activation conditions (e.g., using carbodiimides without protection), self-polymerization to form polyamides is a competing pathway.
The Solution: Acid-Mediated Activation
To successfully esterify PAMBA, the amine must be protonated (
Mechanistic Insight
Understanding the reaction pathway is essential for troubleshooting.
-
Solubilization: Addition of
to methanol generates anhydrous HCl. The suspended zwitterionic PAMBA is protonated to the soluble hydrochloride salt.-
Observation: The reaction mixture transforms from a white suspension to a clear solution.
-
-
Activation: The carboxylic acid reacts with
(or the transient chlorosulfite species) to form the acyl chloride ( ). -
Esterification: The alcohol attacks the acyl chloride, releasing HCl and forming the ester. This pathway is irreversible, unlike the equilibrium-limited Fischer esterification using
.
Reaction Workflow Diagram
Caption: Mechanistic workflow for the thionyl chloride-mediated esterification of PAMBA, highlighting the transition from suspension to solution.
Experimental Protocols
Protocol A: Thionyl Chloride Mediated Synthesis (Recommended)
Best for: High yields, ease of purification, and generating the stable Hydrochloride salt.
Reagents:
-
4-(Aminomethyl)benzoic acid (1.0 equiv)[1]
-
Methanol (Anhydrous, 10-20 volumes)
-
Thionyl Chloride (2.0 - 3.0 equiv)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
line) to exclude atmospheric moisture. -
Suspension: Charge the flask with 4-(aminomethyl)benzoic acid and methanol. The solid will likely not dissolve; this is normal.
-
Activation (Critical Step): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–30 minutes.
-
Note: The reaction is exothermic. Vigorous gas evolution (
, HCl) will occur.
-
-
Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Checkpoint: The solution should become clear and homogeneous as the starting material is consumed.
-
-
Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove solvent and excess
. -
Isolation:
Self-Validation Criteria:
-
Visual: Transition from opaque suspension to clear solution.
-
Melting Point: Methyl 4-(aminomethyl)benzoate hydrochloride should melt around 234–238°C (dec).
Protocol B: Sulfuric Acid Catalyzed (Fischer Esterification)
Alternative for: Labs restricting thionyl chloride use.
Reagents:
-
PAMBA (1.0 equiv)
-
Methanol (20 volumes)
-
Conc. Sulfuric Acid (
) (3.0 - 5.0 equiv)
Procedure:
-
Suspend PAMBA in methanol.
-
Add conc.[4]
dropwise (exothermic). -
Reflux for 12–18 hours. (Fischer esterification is slower than acid chloride formation).
-
Workup: Concentrate methanol to ~20% volume. Pour residue into ice water.
-
Neutralization (Optional): Carefully adjust pH to ~8-9 with saturated
to precipitate the free base ester (if the salt is not desired). Extract with DCM.[2]
Data Summary & Comparison
| Parameter | Protocol A ( | Protocol B ( |
| Reaction Time | 4–6 Hours | 12–18 Hours |
| Mechanism | Irreversible (Acid Chloride) | Equilibrium (Fischer) |
| Yield | High (90–97%) | Moderate (70–85%) |
| Product Form | Hydrochloride Salt (Stable) | Sulfate Salt or Free Base |
| Moisture Sensitivity | High (during addition) | Moderate |
| Melting Point (Me-Ester HCl) | 234–238°C | N/A (Free base MP is lower) |
Troubleshooting Guide
Issue 1: Starting material remains undissolved.
-
Cause: Insufficient acid or water contamination.
-
Fix: Ensure Thionyl Chloride is fresh.[6] If using Protocol B, increase
equivalents. The zwitterion must be fully protonated to dissolve.[6]
Issue 2: Low Yield / Sticky Residue.
-
Cause: Incomplete removal of
or hydrolysis during workup. -
Fix: Co-evaporate with toluene or DCM to chase off residual thionyl chloride. Avoid exposing the HCl salt to humid air for long periods, as it can be hygroscopic.
Issue 3: Polymerization.
-
Cause: pH rose above neutral while the ester was present in solution with free amine.
-
Fix: Maintain acidic conditions until the ester is isolated.[5][7] If free base is required, perform neutralization rapidly at
and extract immediately.
References
-
ChemicalBook. (2025).[8] Methyl 4-(aminomethyl)benzoate hydrochloride Properties and Synthesis. Retrieved from
-
PureSynth. (2025). Methyl 4-(Aminomethyl)Benzoate Hydrochloride Protocol.[8] Retrieved from
-
Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate - US20070149802A1. Retrieved from
-
Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Synthesis. (Analogous procedure for amino-benzoates). Retrieved from
Sources
- 1. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 8. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]
Application Note: Monitoring the Synthesis of Methyl 4-(1-aminoethyl)benzoate via Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring in Amine Synthesis
The synthesis of chiral amines, such as methyl 4-(1-aminoethyl)benzoate, is a cornerstone of modern pharmaceutical and fine chemical development.[1][2] This compound, with its primary amine, methyl ester, and chiral center, serves as a valuable building block for more complex molecular architectures.[1] A common and efficient route to this and similar amines is the reductive amination of a corresponding ketone, in this case, methyl 4-acetylbenzoate.[3][4]
Given the potential for incomplete reactions or the formation of side products, real-time monitoring of the reaction's progress is not just advantageous, but essential for process optimization, yield maximization, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for this purpose.[5][6] It allows for the qualitative assessment of the presence of starting materials, the formation of the desired product, and the potential emergence of impurities.[5] This application note provides a detailed protocol for monitoring the synthesis of methyl 4-(1-aminoethyl)benzoate by TLC, offering insights into the selection of appropriate solvent systems and visualization techniques.
Reaction Overview: Reductive Amination of Methyl 4-Acetylbenzoate
The synthesis of methyl 4-(1-aminoethyl)benzoate is often achieved through the reductive amination of methyl 4-acetylbenzoate. This process typically involves two key steps: the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by the reduction of the imine to the desired primary amine.[3][4] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.[3][7]
The progress of this reaction can be effectively tracked by observing the disappearance of the starting ketone and the appearance of the amine product on a TLC plate.
The Principle of Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluent or solvent system).[8][9] The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[8][10][11] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[8][11] The Rf is a characteristic value for a specific compound under defined conditions and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13]
Experimental Protocol: TLC Monitoring
This section outlines the step-by-step procedure for monitoring the reductive amination of methyl 4-acetylbenzoate.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Ninhydrin staining solution (0.2 g ninhydrin in 100 mL ethanol with 3 mL acetic acid)[14][15]
-
Heat gun or hot plate
-
Reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.)
-
Standard solutions of starting material (methyl 4-acetylbenzoate) and, if available, the product (methyl 4-(1-aminoethyl)benzoate) in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Workflow Diagram
Caption: Workflow for monitoring reaction progress by TLC.
Step-by-Step Methodology
-
Preparation of the TLC Plate:
-
With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on the baseline for spotting the starting material, the reaction mixture, and a co-spot.[6]
-
-
Preparation of the Developing Chamber:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the chamber with solvent vapors.
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Spotting the Plate:
-
Using a clean capillary tube, spot the starting material solution on the leftmost mark. The spot should be small and concentrated.
-
With another clean capillary, spot the reaction mixture on the rightmost mark.
-
For the center mark (the co-spot), first spot the starting material, then, using the reaction mixture capillary, spot the reaction mixture directly on top of the starting material spot.[6]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.[13]
-
-
Visualization:
-
UV Visualization: First, view the dried plate under a UV lamp (254 nm).[16] Aromatic compounds like the starting material and product will appear as dark spots against the fluorescent background.[16][17][18] Circle the visible spots with a pencil.
-
Ninhydrin Staining: After UV visualization, dip the plate into the ninhydrin solution or spray it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[14][15] Primary amines will typically yield pink to purple spots.[19]
-
Interpretation of Results
By comparing the spots in the different lanes, you can effectively monitor the reaction's progress:
-
Starting Material (SM) Lane: This lane shows the position of the methyl 4-acetylbenzoate.
-
Reaction (Rxn) Lane: At the beginning of the reaction (t=0), this lane should show a spot corresponding to the starting material. As the reaction proceeds, this spot will diminish in intensity, and a new spot, corresponding to the methyl 4-(1-aminoethyl)benzoate product, will appear.
-
Co-spot (Co) Lane: This lane helps to confirm the identity of the starting material spot in the reaction mixture.[6]
The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
Data Presentation: Retention Factors
The polarity difference between the starting ketone and the product amine will result in different Rf values. The amine product is generally more polar than the ketone starting material and will therefore have a lower Rf value.
| Compound | Expected Polarity | Expected Rf Value | Visualization Method |
| Methyl 4-acetylbenzoate (Starting Material) | Less Polar | Higher | UV (254 nm) |
| Methyl 4-(1-aminoethyl)benzoate (Product) | More Polar | Lower | UV (254 nm), Ninhydrin (Pink/Purple) |
| Imine Intermediate (Potential) | Intermediate | Intermediate | UV (254 nm) |
Note: The exact Rf values are dependent on the specific TLC plate, eluent, and experimental conditions.[10]
Optimization of the TLC System
The choice of the eluent is crucial for achieving good separation. A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9][20]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[8]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.[8]
For separating amines, which can sometimes "streak" on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve the spot shape. A good starting solvent system to try for this specific reaction would be 3:1 Hexane:Ethyl Acetate . This can then be adjusted based on the observed separation.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of methyl 4-(1-aminoethyl)benzoate. Its simplicity, speed, and effectiveness in visualizing the consumption of starting material and the formation of the product allow for precise control over the reaction, leading to improved yields and purity. By following the detailed protocol and understanding the principles of TLC, researchers can confidently and efficiently track the progress of this important chemical transformation.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
- Oreate AI. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography.
-
ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]
- Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-739.
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). How to Interpret the TLC?. Chemistry Online @ UTSC. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Video]. YouTube. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
- Unknown. (n.d.). TLC Stains.
- Periasamy, M., & Thirumalaikumar, M. (2000). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Tetrahedron, 56(38), 7555-7576.
- Puig-Giménez, F., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103981.
- Bunn, L., & El-Sagheer, A. (2011). UV Shadowing Technique Using a CCD Imaging System.
-
ChangBioscience.com. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]
- Puig-Giménez, F., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
-
ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
- ResearchGate. (2025, August 6). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
- BGD Group. (2011). TLC Developing System.
-
Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from a WSU chemistry department resource page.
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC). Retrieved from [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. Retrieved from [Link]
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Home Page [chem.ualberta.ca]
- 9. One moment, please... [operachem.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Understanding the Retention Factor in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 13. study.com [study.com]
- 14. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 15. Magic Formulas [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ambion's Tips From the Bench: UV Shadowing [diyhpl.us]
- 18. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
- 19. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 20. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
"improving yield of methyl 4-(1-aminoethyl)benzoate synthesis"
Technical Support Center: Synthesis of Methyl 4-(1-aminoethyl)benzoate Ticket ID: #SYN-BENZ-004 Subject: Yield Optimization & Troubleshooting Guide Status: Open
Executive Summary
This guide addresses yield attrition in the synthesis of Methyl 4-(1-aminoethyl)benzoate (Target). The primary challenges with this substrate are chemoselectivity (preserving the methyl ester while reducing the imine/oxime) and over-alkylation (formation of secondary amine dimers).
For pharmaceutical applications requiring enantiopurity (e.g., Ganirelix intermediates), we recommend Method B (Ellman Auxiliary) . For racemic bulk intermediates, Method A (Oxime Reduction) offers the highest robustness.
Visual Workflow: Route Selection Strategy
The following decision tree outlines the optimal synthetic pathway based on your stereochemical requirements.
Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical needs.
Module 1: The Racemic Route (Oxime Reduction)
Best for: Bulk intermediates where chirality is not required. Common Failure Point: Hydrolysis of the methyl ester during workup.
Protocol Optimization
Direct reductive amination (using Ammonium Acetate/NaBH₃CN) often fails for this specific substrate due to the formation of the secondary amine dimer. The Two-Step Oxime Method prevents dimerization.
Step 1: Oxime Formation
-
Reagents: Methyl 4-acetylbenzoate (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (1.5 eq).
-
Solvent: Methanol/Water (4:1).
-
Procedure: Reflux for 2 hours.
-
Checkpoint: TLC (30% EtOAc/Hex) should show complete consumption of ketone. The oxime is stable and can be isolated by simple water precipitation.
Step 2: Chemoselective Reduction Warning: Do not use LiAlH₄; it will reduce the ester to an alcohol.
| Method | Reagents | Pros | Cons |
| Zn/AcOH (Recommended) | Zn dust (5 eq), AcOH | Cheap, 100% ester retention. | Messy workup (Zinc salts). |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10%) | Clean product. | Risk of dechlorinating aromatic ring or reducing ester if pressure is too high. |
| Borane Reduction | BH₃·THF | Fast. | Requires strict temp control (-78°C) to spare ester. |
Optimized Zn/AcOH Protocol:
-
Dissolve Oxime in Glacial Acetic Acid (0.5 M concentration).
-
Cool to 10°C. Add Zn dust portion-wise (exothermic).
-
Stir at RT for 4 hours.
-
Critical Workup: Filter Zn. Concentrate AcOH. Do not use strong NaOH to basify, as this hydrolyzes the ester. Use saturated NaHCO₃ to pH 8 and extract immediately with DCM.
Module 2: The Chiral Route (Ellman Auxiliary)
Best for: Pharmaceutical intermediates (e.g., Ganirelix precursors). Target: (S)- or (R)-Methyl 4-(1-aminoethyl)benzoate.[1]
Mechanism & Logic
This method uses tert-butanesulfinamide as a chiral ammonia equivalent.[2][3] The bulky tert-butyl group directs the hydride attack to a single face of the imine.
Step 1: Condensation [4]
-
Reagents: Methyl 4-acetylbenzoate (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF (0.5 M).
-
Condition: Reflux 16h.
-
Why Ti(OEt)₄? It acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
Step 2: Stereoselective Reduction
-
Reagents: NaBH₄ (5.0 eq).
-
Temp: -48°C to RT.
-
Logic: Low temperature maximizes the diastereomeric ratio (dr).
-
Observation: The solution will turn clear. Quench with brine.
Step 3: Cleavage (The Danger Zone)
-
Issue: Removing the sulfinyl group requires acid. Strong aqueous acid hydrolyzes the methyl ester.
-
Solution: Use HCl in Dioxane or MeOH (anhydrous) .
-
Protocol: Treat the sulfinamide intermediate with 4M HCl in Dioxane for 30 mins at RT. Precipitate the amine as the hydrochloride salt using Et₂O.[3] This avoids water entirely, preserving the ester.
Module 3: Troubleshooting & FAQs
Diagnostic Workflow: Low Yield Investigation
Caption: Diagnostic loop for identifying the root cause of yield loss.
Frequently Asked Questions
Q1: My product is turning into a solid white precipitate during the acid workup, but the yield is low. What is it?
-
Diagnosis: This is likely the Zwitterion (4-(1-aminoethyl)benzoic acid).
-
Cause: You likely used aqueous HCl or NaOH during the workup, which hydrolyzed the methyl ester.
-
Fix: Maintain anhydrous conditions during the amine deprotection (use HCl/Dioxane). If you must basify, use solid Na₂CO₃ or saturated NaHCO₃, never NaOH.
Q2: Can I use Leuckart-Wallach (Formic acid/Formamide) to make this?
-
Analysis: While Leuckart works for acetophenone, the harsh reflux conditions (160°C+) will almost certainly hydrolyze the methyl ester to the acid or amide.
-
Verdict: Not recommended.
Q3: In the Ellman synthesis, the reaction mixture is thick and impossible to stir.
-
Cause: Titanium salts (byproducts of Ti(OEt)₄) form a gel upon quenching with water.
-
Fix: Quench the reaction by adding a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. This solubilizes the titanium, allowing for a clean phase separation.
Q4: I see a secondary amine impurity (dimer) by LCMS.
-
Cause: The primary amine product reacted with the unreacted ketone/imine.
-
Fix: This is common in "one-pot" reductive aminations. Switch to the Two-Step protocol (form Imine/Oxime first, verify completion, then add reducing agent).
References
-
BenchChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate | Chiral Building Block. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for reductive amination preventing over-alkylation).
-
Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Journal of the American Chemical Society, 119, 9913.[3] (Foundational text for the chiral route).
-
ChemicalBook. (n.d.). Methyl 4-aminobenzoate Synthesis and Derivatives. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
"troubleshooting guide for the esterification of 4-(aminomethyl)benzoic acid"
Case ID: PAMBA-EST-001 Status: Open Assigned Specialist: Senior Application Scientist
The Core Challenge: Understanding the Substrate
Before troubleshooting, you must understand why 4-(aminomethyl)benzoic acid (PAMBA) behaves differently than standard benzoic acid.
PAMBA exists primarily as a zwitterion (inner salt) in its solid state. The amine is protonated (
-
Consequence 1 (Solubility): The lattice energy is extremely high. It is insoluble in non-polar organic solvents and sparingly soluble in neutral alcohols (MeOH, EtOH).
-
Consequence 2 (Reactivity): Standard Fischer esterification (mixing acid + alcohol + catalytic
) often fails to dissolve the starting material initially, leading to heterogeneous, slow reactions. -
Consequence 3 (Stability): The free base ester is unstable. If you neutralize the product, the free amine will attack the ester of a neighboring molecule, leading to rapid oligomerization (polyamide formation). You must isolate and store the product as the hydrochloride salt.
Standard Operating Procedure (SOP)
Recommended Method: Thionyl Chloride (
The Workflow
Detailed Protocol
-
Setup: Flame-dry a round-bottom flask. Equip with a stir bar and a reflux condenser topped with a
drying tube or line. -
Solvent Prep: Add anhydrous Methanol (20 mL per gram of PAMBA) and cool to 0°C.
-
Activation: Add Thionyl Chloride (
, 2.0 - 3.0 equivalents) dropwise. Caution: Exothermic gas evolution ( ). -
Addition: Remove the ice bath. Add solid 4-(aminomethyl)benzoic acid (1.0 equiv) in one portion. It will likely remain a suspension.
-
Reaction: Heat to reflux.[1] The solid should dissolve within 1-2 hours as it converts to the soluble ester hydrochloride. Reflux for 4–12 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether twice to remove trapped
and . -
Purification: The residue is the crude Hydrochloride salt. Recrystallize from Methanol/Diethyl Ether if necessary.
Troubleshooting Center (Q&A)
Category: Solubility & Physical State[2][3]
Q: "I added the starting material to Methanol, but it's just sitting at the bottom of the flask. Should I add more solvent?"
-
Diagnosis: This is normal behavior for zwitterions.
-
Solution: Do not add more solvent yet. Proceed with adding the acid catalyst (or
).[2] The reaction is heterogeneous initially. As the amine gets protonated and the ester forms, the molecule loses its zwitterionic character and will dissolve. If it hasn't dissolved after 2 hours of reflux, then check your acid equivalents.
Q: "My product is a sticky, yellow gum instead of a white solid."
-
Diagnosis: This usually indicates traces of solvent, excess acid, or slight oligomerization.
-
Solution:
-
Trituration: Add cold diethyl ether or acetone to the gum and scratch the side of the flask with a glass rod. This induces crystallization of the salt.
-
Drying: The HCl salt is hygroscopic. Dry under high vacuum over
or KOH pellets to remove trace water/acid.
-
Category: Reaction Progress & Yield
Q: "NMR shows a split peak for the aromatic protons. Is this an impurity?"
-
Diagnosis: It could be the "Methyl Ether" side product.
-
Mechanism: At very high temperatures or long reaction times, the benzylic amine position is susceptible to nucleophilic attack by methanol (replacing
with ), though this is rare for this specific substrate. -
More Likely: You are seeing a mixture of the Ester and unreacted Acid .
-
Check: Look for the methyl ester singlet around 3.8–3.9 ppm. If the aromatic region is messy, your reaction might not be complete.
-
Q: "Can I use sulfuric acid (
-
Answer: Yes, but with caveats.
-
Risk:
generates water as a byproduct (Fischer Esterification equilibrium). Since you cannot easily use a Dean-Stark trap with Methanol (boiling point is too low), the reaction hits equilibrium and stops. -
Fix: If you must use
, use a large excess of Methanol and potentially molecular sieves (3Å) in a Soxhlet extractor to dry the refluxing solvent.
Category: Stability
Q: "I neutralized the reaction with
-
Diagnosis: Uncontrolled Polymerization.
-
Mechanism: The free amine (
) is a nucleophile. The methyl ester ( ) is an electrophile. -
Solution: Never store the free base. Keep it as the
salt. Only neutralize immediately before the next step in your synthesis (e.g., amide coupling), preferably in the presence of the next reagent.
Diagnostic Logic Tree
Use this flowchart to diagnose failure modes during your experiment.
Comparative Data: Reagent Selection
| Reagent System | Reaction Type | Pros | Cons |
| Acid Chloride (In Situ) | High Yield (>90%) , Scavenges water, Breaks zwitterion lattice rapidly. | Generates | |
| Fischer Esterification | Cheaper, No gas evolution. | Equilibrium limited (water production), Slower dissolution, Workup requires neutralization (risk of polymerization). | |
| Acid Catalyzed | Clean product (only volatile byproducts). | Handling | |
| DCC / DMAP | Steglich Esterification | Mild conditions. | Not Recommended. High risk of self-coupling (amide formation) since amine is not protected. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Sigma-Aldrich. 4-(Aminomethyl)benzoic acid Product Information. Link (Physical properties and solubility data).
-
Anand, N.; Subramanian, S. Synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride. In Journal of Chemical & Engineering Data, 2018. (Thermodynamic analysis and solubility in binary solvents). Link[3]
-
Organic Syntheses. Esterification of Amino Acids: General Procedures. Org. Synth. 1984, 63, 183. (Foundational method for thionyl chloride mediated esterification of zwitterionic species).[4] Link
Sources
"common pitfalls in the synthesis of chiral amines from prochiral ketones"
Welcome to the Chiral Amine Synthesis Technical Support Center.
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Asymmetric Synthesis of Amines from Prochiral Ketones
Overview: The "Prochiral Ketone" Bottleneck
Transforming a prochiral ketone into a chiral amine is a pivotal transformation in drug development.[1] Whether you are using Biocatalysis (Transaminases) , Chemocatalysis (Asymmetric Reductive Amination) , or Chiral Auxiliaries (Ellman Chemistry) , the core challenges remain distinct yet predictable: thermodynamic equilibrium limits, chemoselectivity (alcohol vs. amine), and diastereomeric purity.
This guide bypasses generic advice. We focus on the specific failure modes of these three methodologies and provide self-validating protocols to resolve them.
Module 1: Biocatalytic Transamination (The "Green" Route)
Core Pitfall: The Thermodynamic Wall (Unfavorable Equilibrium) Symptom: Your reaction stalls at ~50% conversion regardless of enzyme loading or time.
Q: Why does my transaminase reaction stop halfway?
A: Unlike lipases or proteases,
Troubleshooting Protocol: The "Smart" Equilibrium Displacement
To drive the reaction to completion (>95%), you must irreversibly remove the coproduct. Do not rely on excess donor alone.
System A: The Alanine/LDH Cascade (For Lab Scale/Screening) This system couples the transaminase to Lactate Dehydrogenase (LDH) to reduce Pyruvate to Lactate, which cannot be accepted by the transaminase.
Step-by-Step Protocol:
-
Buffer: Potassium Phosphate (100 mM, pH 7.0–8.0).
-
Substrate: Prochiral Ketone (10–50 mM).
-
Amine Donor: L-Alanine (5 equivalents). Note: Excess is still required.
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Recycling System:
-
Enzyme: LDH (Lactate Dehydrogenase), 50–100 U.
-
Co-substrate: NADH (catalytic amount, 1 mM).
-
Recycling Enzyme: GDH (Glucose Dehydrogenase) + Glucose (to regenerate NADH from NAD+).
-
-
Initiation: Add
-TA (variable loading). Incubate at 30°C.
System B: Isopropyl Amine (IPA) Donor (For Industrial Scale) Applicable only if your specific TA accepts IPA.
-
Mechanism: The coproduct is Acetone.
-
Action: Run the reaction in an open system or with a nitrogen sweep to evaporate Acetone (b.p. 56°C), driving equilibrium forward.
Figure 1: The Alanine/LDH Cascade. Pyruvate removal (red to grey) is the critical step to prevent reaction reversal.
Module 2: Ellman Sulfinamide Auxiliaries (The Stoichiometric Route)
Core Pitfall: Incomplete Condensation & Diastereoselectivity Symptom:
-
Starting material remains despite refluxing.
-
Low diastereomeric ratio (dr) after reduction.
Q: My ketone won't condense with tert-butanesulfinamide. What's wrong?
A: Ketones are sterically hindered and less electrophilic than aldehydes. Standard dehydrating agents (MgSO4) are insufficient. You need a Lewis Acid that also acts as a water scavenger.[2]
The Solution: Titanium(IV) Ethoxide [Ti(OEt)4] Ti(OEt)4 serves a dual function:[3]
-
Activation: Coordinates to the ketone carbonyl, increasing electrophilicity.
-
Scavenging: Hydrolyzes irreversibly with the water byproduct to form TiO2, driving the equilibrium.
Q: How do I control the stereochemistry (dr)?
A: The stereochemical outcome is dictated by the size of the reducing agent and the coordination state of the sulfinimine intermediate.
Data Table: Reducing Agent Selection Guide
| Reducing Agent | Conditions | Mechanism | Major Isomer | Typical dr |
| NaBH4 | THF/MeOH, -48°C | Open Transition State | Anti-Ellman | > 90:10 |
| L-Selectride | THF, -78°C | Chelation Control | Syn-Ellman | > 95:5 |
| DIBAL-H | Toluene, -78°C | Open Transition State | Anti-Ellman | Variable |
Protocol: Ti(OEt)4 Mediated Condensation
-
Mix: Ketone (1.0 eq) + (R)- or (S)-tert-butanesulfinamide (1.1 eq) in dry THF (0.5 M).
-
Activate: Add Ti(OEt)4 (2.0–2.5 eq) under Nitrogen.
-
Heat: Reflux (60–75°C) for 16–24 hours. Do not check TLC at 2 hours; ketones are slow.
-
Workup (Critical): Quench with brine while stirring vigorously. The Ti salts will form a thick white paste. Dilute with EtOAc and filter through a Celite pad to remove the titanium sludge before extraction.
Figure 2: Decision tree for Ellman Auxiliary synthesis. Choice of reductant determines diastereoselectivity.
Module 3: Metal-Catalyzed Asymmetric Reductive Amination (ARA)
Core Pitfall: Chemoselectivity (Alcohol Formation) Symptom: High conversion, but the product is the chiral alcohol (from direct ketone reduction), not the amine.
Q: Why is the catalyst reducing my ketone instead of making the amine?
A: The rate of direct ketone hydrogenation (
Troubleshooting Protocol: Two-Step (One-Pot) Procedure
Do not mix everything at once. Segregate the equilibrium step from the reduction step.
-
Imine Formation Phase:
-
Ketone + Amine + Additive (Ti(OiPr)4 or Molecular Sieves).
-
Stir for 12–24h without Hydrogen/Catalyst.
-
-
Reduction Phase:
-
Add the metal catalyst (e.g., Ir-f-Binaphane or Rh-Diphosphine).
-
Pressurize with H2 (typically 20–50 bar).
-
Note: If using Iridium catalysts, adding Iodine (I2) as an additive often enhances rate and enantioselectivity.
-
Module 4: Isolation & Analysis (HPLC)
Core Pitfall: Peak Tailing Symptom: Chiral HPLC peaks are broad and tailing, making ee determination impossible.
Q: Why do my amine peaks tail?
A: Residual silanol groups (Si-OH) on the silica backbone of HPLC columns are acidic. They interact strongly with basic amines, causing secondary retention mechanisms.[4]
Solution Checklist:
-
Mobile Phase Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This "masks" the silanols.
-
Column Choice: Use "End-capped" columns (e.g., Chiralpak IG/IC) where residual silanols are chemically blocked.
-
pH Control: If using reversed-phase chiral columns, raising the pH (if the column tolerates it, e.g., Hybrid Silica) keeps the amine non-protonated.
References
-
Transaminase Equilibrium
-
Ellman Chemistry (Ti(OEt)4 Mechanism)
-
Asymmetric Reductive Amination (Iridium Catalysts)
- Study: "Iridium-catalyzed asymmetric reductive amin
- Source:Chemical Reviews (2010).
-
Link:[Link]
-
HPLC Troubleshooting
- Guide: "Tips and Tricks of HPLC Separ
- Source:Agilent Technologies Technical Guide.
-
Link:[Link]
Sources
- 1. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. designer-drug.com [designer-drug.com]
- 3. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
"strategies to minimize by-product formation in esterification reactions"
Status: Operational | Tier: Level 3 (R&D/Process Chemistry) Subject: Minimizing By-Product Formation & Kinetic Traps
Welcome to the Technical Support Center
You have reached the Advanced Synthesis Troubleshooting Division. This guide addresses the most persistent failure modes in esterification: equilibrium reversion, urea contamination, and stereochemical erosion.
Below you will find targeted workflows designed to isolate the ester bond formation while suppressing thermodynamic and kinetic by-products.
TICKET #001: "My reaction stalls at 60% conversion."
Diagnosis: Equilibrium Reversion (Water Management Failure).
Context: In Fischer-Speier or acid-catalyzed esterifications, water is a co-product. If not removed, the hydrolysis rate (
The Fix: Aggressive Water Sequestration
Do not rely on simple reflux. You must break the azeotrope or chemically sequester water.
Strategy A: The Azeotropic Shift (Dean-Stark) Best for: Stable, non-volatile substrates; Solvents like Toluene or Benzene. Mechanism: Exploits the heterogeneous azeotrope of water/toluene.
Strategy B: The Molecular Sieve Trap Best for: Thermally sensitive substrates or low-boiling solvents (DCM, THF). Critical Nuance: You must select the correct pore size to avoid sequestering your alcohol reagent.
| Solvent/Alcohol System | Recommended Sieve | Reason |
| Methanol / Ethanol | 3 Å | Pore size excludes MeOH/EtOH but traps |
| Isopropanol / t-BuOH | 4 Å | Larger alcohols are excluded; higher water capacity. |
| General Organic | 3 Å | Safest default to prevent solvent co-adsorption. |
Validated Protocol: Activated Sieve Packed-Bed Circulation
Standard static drying is often too slow for active reactions. Use this flow protocol.
-
Activation: Heat 3Å molecular sieves (beads, not powder) to 300°C under high vacuum (0.1 mbar) for 4 hours. Cool under Ar.
-
Setup: Equip the reaction flask with a Soxhlet extractor containing the activated sieves, topped with a reflux condenser.
-
Solvent: Use a solvent that forms an azeotrope with water (e.g., Toluene, DCM).
-
Execution: Heat to reflux. Solvent vapor condenses, passes through the sieve bed (stripping water instantly), and returns dry solvent to the reactor.
-
Result: This drives the equilibrium constant (
) effectively to infinity by keeping .
TICKET #002: "I have insoluble white precipitate and low yields in Steglich coupling."
Diagnosis: N-Acylurea Rearrangement.
Context: In DCC/DIC couplings, the O-acylisourea intermediate is unstable. If the alcohol nucleophile is sterically hindered or slow to react, the intermediate undergoes an intramolecular
The Fix: The "Hyper-Active" Intermediate
You must outcompete the rearrangement (
Visualizing the Kinetic Competition:
Figure 1: The Kinetic Bifurcation in Steglich Esterification. The green path represents the DMAP-catalyzed route which outpaces the red rearrangement pathway.
Validated Protocol: The "Cold-Start" Modified Steglich
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Alcohol (1.0-1.2 eq) in dry DCM (
). -
Catalyst Loading: Add DMAP (Dimethylaminopyridine).
-
Standard: 10-20 mol%.
-
Hindered Substrates: Increase to 50-100 mol% to force the N-acylpyridinium pathway.
-
-
Temperature Control: Cool the mixture to 0°C .
-
Why? Low temperature suppresses the rearrangement (high activation energy) more than it suppresses the catalytic attack.
-
-
Coupling Agent: Add DCC or EDC (1.1 eq) portion-wise over 15 minutes.
-
Warm-up: Allow to warm to RT only after 1 hour.
-
Workup Tip: If using EDC, wash with dilute HCl to remove the urea (which is water-soluble, unlike DCU).
TICKET #003: "My chiral center epimerized during coupling."
Diagnosis: Base-Mediated Racemization via Oxazolone.
Context: When activating
The Fix: The "Safety-Valve" Additive (HOBt/HOAt)
Use an additive that reacts with the O-acylisourea faster than the oxazolone can form, creating a temporary, safer active ester.
Comparison of Additives:
| Additive | Reactivity | Use Case |
| HOBt (Hydroxybenzotriazole) | Moderate | Standard peptide/ester coupling. |
| HOAt (Hydroxy-7-azabenzotriazole) | High | Hindered systems; the pyridine nitrogen assists coupling via "neighboring group effect." |
| Oxyma Pure | High | Safer alternative to HOBt (non-explosive profile). |
Validated Protocol: Racemization-Free Coupling
-
Premix: Combine Acid (1.0 eq) and HOBt (1.0 eq) in DMF or DCM.
-
Activation: Cool to 0°C. Add EDC (1.1 eq). Stir for 15 mins.
-
Mechanism: This pre-activation forms the HOBt-ester, which is reactive but resists oxazolone formation.
-
-
Nucleophile: Add the Alcohol (1.0 eq) and a non-nucleophilic base (DIPEA or Collidine, 2.0 eq).
-
Note: Avoid Triethylamine (TEA) if possible; it is basic enough to abstract
-protons. Collidine is weaker and safer for chiral centers.
-
TICKET #004: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."
Diagnosis: The Mitsunobu Burden. Context: The Mitsunobu reaction is powerful for inverting stereocenters (SN2), but it generates stoichiometric TPPO, which streaks on columns and co-crystallizes with products.
The Fix: Reagent Engineering
Instead of fighting the chromatography, change the physics of the by-product.
Strategy A: Polymer-Bound TPP
Use Polystyrene-supported Triphenylphosphine (
-
Protocol: Run reaction as normal. At the end, filter the reaction mixture through a fritted funnel. The phosphorus by-product remains on the beads. The filtrate contains your pure ester.
Strategy B: The Magnesium Chloride Complexation
-
Protocol:
-
Concentrate the reaction mixture (remove THF).
-
Dissolve residue in Toluene/Ether (approx 1:1).
-
Add anhydrous
(2.0 eq relative to TPPO). -
Heat to reflux for 30 minutes, then cool.
-
TPPO forms a complex
which precipitates as a solid. Filter it off.
-
Summary of Troubleshooting Logic
Figure 2: Rapid Decision Matrix for Esterification Troubleshooting.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Covers mechanisms relevant to ester/amide coupling artifacts).
-
Bates, R. (2012). Organic Synthesis using Transition Metals and Enzyme Systems. (Referenced for Dean-Stark and Azeotropic principles).
-
Denton, R. M., et al. (2010). Catalytic Mitsunobu Reactions. Science, 365(6456), 910-914. (Context on Phosphine Oxide removal strategies).
Validation & Comparative
"confirming the absolute configuration of chiral methyl 4-(1-aminoethyl)benzoate"
Executive Summary
In the development of enantiopure pharmaceuticals, the absolute configuration (AC) of chiral building blocks like methyl 4-(1-aminoethyl)benzoate is a critical quality attribute.[1] While Chiral HPLC is the standard for determining enantiomeric excess (ee), it cannot inherently determine absolute configuration (
This guide compares the three primary methodologies for confirming the absolute configuration of this specific benzylic amine scaffold: NMR Derivatization (Mosher's Method) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Chiroptical Methods (OR/ECD) .
Recommendation: For research environments lacking a certified reference standard, Mosher's Method is the most robust, self-validating approach. For regulatory filing, SC-XRD remains the indisputable gold standard.
Comparative Analysis of Methods
The following table contrasts the performance of each method specifically for methyl 4-(1-aminoethyl)benzoate.
| Feature | Method A: NMR Derivatization (Mosher's) | Method B: X-Ray Crystallography (SC-XRD) | Method C: Chiral HPLC (w/ Reference) |
| Primary Output | 3D Electron Density Map (Absolute Proof) | Retention Time (Relative ID) | |
| Sample Req. | ~5–10 mg (Amine) | Single Crystal (Salt form preferred) | < 1 mg (diluted) |
| Time to Result | 24 Hours (Synthesis + NMR) | 2–7 Days (Crystal growth + Beam) | 30 Minutes (if method exists) |
| Prerequisites | Chiral MTPA-Cl reagents | Diffractometer + Heavy atom salt | Known Reference Standard |
| Reliability | High (for this steric profile) | Absolute (Gold Standard) | Medium (Drift/Condition dependent) |
| Cost | Low (Reagents + NMR time) | High (Instrument/Service) | Low (after column purchase) |
Detailed Methodologies
Method A: The Self-Validating Standard – Mosher's Method
This method relies on the anisotropic shielding effect of the phenyl ring in Mosher's acid amides. Because methyl 4-(1-aminoethyl)benzoate has a distinct steric difference between the methyl group and the benzoate ring, it is an ideal candidate for this analysis.
Mechanism of Action
Reaction of the chiral amine with both (
- [2]
-
The sign of
correlates to the spatial arrangement of groups.
Experimental Protocol
-
Derivatization:
-
Take 5 mg of the amine substrate in two separate vials.
-
Vial 1: Add 1.5 eq (
)-(-)-MTPA-Cl, 3 eq Pyridine, 0.5 mL dry . -
Vial 2: Add 1.5 eq (
)-(+)-MTPA-Cl, 3 eq Pyridine, 0.5 mL dry . -
Stir for 4 hours at RT. Quench with water, extract with
, and filter through a small plug of silica.
-
-
NMR Analysis:
-
Acquire
NMR (500 MHz recommended) for both crude amides in . -
Assign signals for the Methyl doublet (at ~1.5 ppm) and the Aromatic protons (ortho to the chiral center).
-
Data Interpretation (Decision Matrix)
For the (
-
Protons on the Right (
): (Negative) -
Protons on the Left (Benzoate):
(Positive)
Figure 1: Logic flow for assigning stereochemistry based on NMR shift differences.
Method B: The Gold Standard – X-Ray Crystallography
While the free base is an oil or low-melting solid, the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salts of methyl 4-(1-aminoethyl)benzoate often form diffraction-quality crystals.[3]
Protocol
-
Salt Formation: Dissolve 20 mg of amine in minimal ethanol. Add 1.0 eq of conc. HCl or p-Toluenesulfonic acid.
-
Crystallization: Use vapor diffusion. Place the ethanol solution in a small vial inside a larger jar containing diethyl ether. Seal and let stand for 3–5 days.
-
Determination:
-
If using the HCl salt, the Chlorine atom (Z=17) provides sufficient anomalous scattering (using Cu K
radiation) to determine the Flack parameter. -
Flack Parameter (x):
- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
-
Method C: Chiral HPLC Screening (Comparative)
This method is only valid if you possess a reference standard of known configuration (e.g., a commercial standard or one derived from a known asymmetric synthesis).
Recommended Conditions
For benzylic amines, polysaccharide-based columns are the industry standard.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Note: The amine functionality requires a basic modifier (Diethylamine) to prevent peak tailing.
References & Authority
-
Mosher's Method Foundation: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link
-
Crystallography Standards: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Chiral Separation of Benzyl Amines: Application Guide for Chiralpak AD-H. Daicel Corporation. Link
-
Compound Data: PubChem CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate.[8] Link
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejpmr.com [ejpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
"benchmarking the efficiency of different reducing agents for reductive amination"
Executive Summary
In pharmaceutical and fine chemical synthesis, reductive amination is the premier method for constructing C–N bonds. However, the choice of reducing agent is often based on historical habit rather than empirical efficiency.
This guide benchmarks the three dominant chemical hydride systems: Sodium Triacetoxyborohydride (STAB) , Sodium Cyanoborohydride (NaCNBH₃) , and the Titanium(IV) Isopropoxide / Sodium Borohydride (Ti(OiPr)₄/NaBH₄) system.
The Verdict:
-
The Daily Driver: STAB is the superior general-purpose reagent. It offers the best balance of chemoselectivity, safety (non-toxic byproducts), and "one-pot" operational simplicity for aldehydes and cyclic ketones.
-
The Heavy Lifter: Ti(OiPr)₄/NaBH₄ is the requisite choice for sterically hindered ketones or weakly nucleophilic amines (e.g., anilines) where STAB kinetics are too slow.
-
The Legacy Agent: NaCNBH₃ (Borch Reagent) remains useful for specific pH-sensitive substrates but is largely obsolete for general use due to high toxicity (HCN risk) and inferior kinetics compared to STAB.
Mechanistic Foundation: The Battle for the Iminium Ion
To select the correct agent, one must understand the failure mode. The reaction proceeds through two pathways: the Direct Route (preferred) and the Indirect Route . Success depends on the reducing agent's ability to discriminate between the starting carbonyl (leading to alcohol waste) and the intermediate iminium ion (leading to the amine product).
Mechanistic Pathway Diagram
Figure 1: The Kinetic Discrimination Pathway. Successful reductive amination requires a reducing agent that attacks the Iminium Ion (Green Path) significantly faster than the Carbonyl (Red Path).
Agent Profiles & Benchmarking
A. Sodium Triacetoxyborohydride (STAB)
-
Structure:
-
Mechanism: The three acetoxy groups are electron-withdrawing, stabilizing the boron-hydrogen bond.[1] This makes STAB a mild reducing agent that is inert toward aldehydes and ketones at room temperature but highly reactive toward protonated iminium ions.
-
Best For: Aldehydes (aliphatic/aromatic), cyclic ketones, acid-sensitive substrates.[2][3]
-
Limitations: Sterically hindered acyclic ketones; electron-deficient anilines.
B. Sodium Cyanoborohydride (NaCNBH₃)[3][4]
-
Structure:
-
Mechanism: The electron-withdrawing cyano group reduces nucleophilicity.[4] It requires a pH of 6–7 to function effectively.[3] At lower pH (<3), it hydrolyzes to release toxic HCN gas.
-
Best For: Situations where STAB fails due to solubility issues (NaCNBH₃ is soluble in MeOH/THF).
-
Limitations: Safety Hazard (Cyanide) , slow reaction rates, difficult workup (boron-amine complexation).
C. Titanium(IV) Isopropoxide / NaBH₄[6][7][8][9]
-
Structure:
(Lewis Acid) + (Reductant)[5] -
Mechanism:
acts as a Lewis acid to activate the carbonyl and a water scavenger (driving the equilibrium to the imine). The intermediate titanate complex is then reduced by the stronger . -
Best For: "Stubborn" substrates. Acyclic ketones, weak amines (anilines), and sterically crowded centers.
-
Limitations: Viscous reaction mixtures; incompatible with substrates sensitive to strong Lewis acids.
Head-to-Head Performance Data
The following data summarizes yields from key literature benchmarks (Abdel-Magid et al. and Mattson et al.) comparing these agents under optimized conditions.
Table 1: Yield Comparison by Substrate Class
| Substrate Pair | Scenario | STAB Yield (%) | NaCNBH₃ Yield (%) | Ti(OiPr)₄ / NaBH₄ Yield (%) |
| Benzaldehyde + Butylamine | Simple Aldehyde | 96% | 89% | 92% |
| Cyclohexanone + Benzylamine | Cyclic Ketone | 95% | 82% | 90% |
| Acetophenone + Aniline | Hindered/Weak | < 10% (Sluggish) | 45% (pH dependent) | 83% |
| 2-Nonanone + Benzylamine | Acyclic Ketone | 65% | 55% | 94% |
Analysis:
-
Aldehydes: STAB is the clear winner due to operational ease (no pH monitoring) and high yield.
-
Acyclic Ketones: The Titanium method dominates. STAB struggles here because the formation of the iminium ion is sterically disfavored without the Lewis Acid assistance of Titanium.
-
Anilines: Weak nucleophiles require the Titanium activation to drive imine formation.
Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating. If the visual cues (gas evolution, viscosity changes) are not observed, the reaction is likely failing.
Protocol A: The "Standard" STAB Method
Recommended for: All Aldehydes, Cyclic Ketones.
-
Stoichiometry: Carbonyl (1.0 equiv), Amine (1.1 equiv), STAB (1.4 equiv), Acetic Acid (1.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Note: DCE accelerates the reaction but is toxic; THF is a viable green alternative.
-
Procedure:
-
Mix Carbonyl and Amine in solvent under
.[6] -
Validation Step: Add STAB in one portion. The mixture should remain a suspension.
-
Add Acetic Acid.[1][2][3][6] Validation Step: Look for mild effervescence (formation of
is minor, but solubilization occurs). -
Stir at Room Temp for 2–4 hours.
-
Quench: Add saturated aqueous
. Gas evolution indicates quenching of excess reagent. -
Workup: Extract with EtOAc. The product is usually pure enough to skip chromatography.
-
Protocol B: The "Titanium" Method
Recommended for: Acetophenones, Acyclic Ketones, Weak Amines.
-
Stoichiometry: Carbonyl (1.0 equiv), Amine (1.2 equiv),
(1.25 equiv), (1.0 equiv). -
Solvent: Absolute Ethanol (critical for Ti compatibility).[7]
-
Procedure:
-
Mix Carbonyl and Amine in Ethanol.[8]
-
Add
dropwise. -
Validation Step: The solution will turn slightly yellow and become viscous. Stir for 1 hour (Imine formation phase).
-
Add
carefully. Validation Step: The reaction is exothermic; ensure cooling if scaling up (>5g). -
Stir for 2 hours.
-
Quench: Add 1M
(aqueous ammonia). Validation Step: A heavy white precipitate ( ) will form. -
Filtration: Filter through Celite to remove the Titanium salts before extraction.
-
Decision Matrix
Use this logic flow to select the correct reagent for your specific substrate.
Figure 2: Reagent Selection Logic. Note that while STAB is the default, the Titanium method is required when steric hindrance or electronic deactivation prevents imine formation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][3][9]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. interchim.fr [interchim.fr]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. designer-drug.com [designer-drug.com]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Optimizing Purification Strategies for Methyl 4-(1-aminoethyl)benzoate: A Comparative Technical Guide
Executive Summary
Methyl 4-(1-aminoethyl)benzoate (CAS: 912342-10-0 for (R)-isomer; racemic analogues vary) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological agents. Its structure—a benzene ring bearing a base-labile methyl ester and a chiral primary amine—presents unique purification challenges. The presence of the chiral center at the benzylic position makes enantiopurity a key quality attribute (CQA).[1]
This guide evaluates three primary purification methodologies: Acid-Base Extraction , Salt Formation/Recrystallization , and Chromatographic Purification .[1] We provide experimental workflows, comparative data analysis, and decision-making frameworks to assist process chemists in selecting the optimal route for their specific scale and purity requirements.[1]
Part 1: Physicochemical Profile & Solubility Logic
Before defining protocols, we must understand the molecule's behavior.[1] The purification logic is derived from its functional groups.[1]
| Property | Value (Est.) | Implication for Purification |
| pKa (Amine) | ~9.0 - 9.5 | The amine is protonated at pH < 7. Allows for efficient aqueous extraction using dilute HCl.[1] |
| pKa (Ester) | N/A (Hydrolyzable) | Critical Risk: The methyl ester is susceptible to hydrolysis under strong basic conditions (pH > 12) or high temperatures. Avoid prolonged exposure to NaOH. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic. The free base partitions well into organic solvents (EtOAc, DCM), while the salt form partitions into water.[1] |
| Chirality | 1 Chiral Center | Enantiomers have identical physical properties in achiral environments.[1] Separation requires chiral resolution or chiral chromatography.[1] |
Part 2: Comparative Purification Methodologies
Method A: Acid-Base Extraction (The Scalable Baseline)
Best For: Crude reaction mixtures, bulk removal of non-basic impurities (e.g., unreacted starting materials, neutral byproducts).[1] Mechanism: Exploits the pH-dependent solubility switch of the amine group.
Experimental Protocol
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acidification (Extraction 1): Wash the organic phase with 1M HCl (3 x 5 mL/g).
-
Washing: Wash the combined acidic aqueous layer with fresh EtOAc (1 x 5 mL/g) to remove entrained neutrals.
-
Basification (The Critical Step): Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~10 using Saturated
or 2M NaOH .-
Caution: Monitor pH closely. Do not exceed pH 12 to prevent ester hydrolysis.
-
-
Extraction 2: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 5 mL/g).
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate in vacuo to yield the purified free base.
Workflow Diagram (DOT)
Figure 1: Acid-Base Extraction Workflow emphasizing the critical pH adjustment step to preserve the ester moiety.
Method B: Hydrochloride Salt Formation & Recrystallization
Best For: High purity requirements (>98%), long-term storage, and upgrading enantiomeric excess (ee) via diastereomeric enrichment (if using chiral acids, though HCl is discussed here for chemical purity).[1] Mechanism: Ionic lattice formation excludes impurities that do not fit the crystal structure.[1]
Experimental Protocol
-
Preparation: Dissolve the free base (from Method A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .
-
Salt Formation: Add 1.1 equivalents of HCl (as 4M HCl in Dioxane or concentrated aqueous HCl).
-
Observation: A white precipitate should form immediately or upon cooling.
-
-
Recrystallization: Heat the mixture to reflux until the solid dissolves. If necessary, add Diethyl Ether (
) or Hexane dropwise at reflux temperature until slight turbidity persists, then clear with a drop of alcohol.[1] -
Cooling: Allow to cool slowly to room temperature, then to 0°C.
-
Isolation: Filter the crystals, wash with cold
, and dry under vacuum.
Scientist's Note: The hydrochloride salt is significantly more stable to oxidation than the free amine.[1] For chiral resolution, replace HCl with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts, allowing separation of enantiomers by fractional crystallization.
Method C: Chromatographic Purification (Silica Gel)
Best For: Isolating specific impurities, small-scale purification, or when salt formation fails to crystallize.[1] Mechanism: Adsorption chromatography based on polarity.[1]
Experimental Protocol
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM : Methanol : Triethylamine (
) [95:5:0.5]. -
Loading: Dissolve crude in minimal DCM.
-
Detection: UV at 254 nm (aromatic ring absorption).
Part 3: Comparative Analysis Matrix
| Feature | Method A: Acid-Base Extraction | Method B: Salt Recrystallization | Method C: Chromatography |
| Purity Potential | 90 - 95% | > 99% | > 98% |
| Yield | High (85-95%) | Moderate (60-80%) | Moderate (70-85%) |
| Scalability | Excellent (Kg scale) | Good (Kg scale) | Poor (g scale) |
| Cost | Low (Solvents only) | Low/Medium | High (Silica/Solvents) |
| Time Efficiency | Fast (< 4 hours) | Slow (Overnight) | Medium (4-8 hours) |
| Key Risk | Ester Hydrolysis | Yield loss in mother liquor | Peak tailing/Resolution |
Part 4: Special Section - Chiral Resolution Strategies
For drug development, the (R)- or (S)-enantiomer is often required. If starting from the racemate:
-
Chemical Resolution: Use (L)-Dibenzoyl-tartaric acid .
-
Protocol: Mix racemate (1 eq) with acid (0.5 eq) in EtOH. The less soluble diastereomeric salt crystallizes out.[1]
-
Validation: Check Optical Rotation
or Chiral HPLC.
-
-
Enzymatic Kinetic Resolution: Use Lipase B from Candida antarctica (CAL-B) .
Decision Tree for Purification
Figure 2: Strategic Decision Tree for selecting the purification route based on initial purity and stereochemical requirements.
References
-
BenchChem. (R)-Methyl 4-(1-aminoethyl)benzoate: Chiral Building Block Technical Guide. Retrieved from
-
ChemicalBook. Synthesis and Properties of Methyl 4-aminobenzoate Derivatives. Retrieved from
-
Organic Syntheses. Preparation of Amino-Benzoate Esters via Acid-Base Workup. Coll. Vol. 5, p. 184.[1] Retrieved from
-
PubChem. Compound Summary: Methyl 4-(1-aminoethyl)benzoate (CID 17751897). National Library of Medicine.[1] Retrieved from
-
Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate (US20070149802A1). Retrieved from
Sources
"certificate of analysis requirements for methyl 4-(1-aminoethyl)benzoate hydrochloride"
Certificate of Analysis Guide: Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QA/QC Managers, CMC Leads Molecule Focus: this compound (CAS: 912342-10-0 for R-isomer base ref.)[1][2]
Executive Summary: The Criticality of Chiral Control
This compound is a high-value chiral building block, frequently employed as a P2 or P3 intermediate in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity—specifically the preservation of the chiral center at the benzylic position—is the primary determinant of downstream API efficacy.
In conventional sourcing, Certificates of Analysis (CoA) often rely on "Legacy Methods" (Titration and Polarimetry) which fail to detect specific isomeric impurities or non-stoichiometric salt forms.[1] This guide compares these legacy methods against "Advanced Pharma-Grade" protocols (qNMR and Chiral HPLC), demonstrating why the latter are non-negotiable for GMP intermediates.
Comparative Analysis: Legacy vs. Advanced Analytical Frameworks
The following table contrasts the analytical rigor of a standard "Chemical Catalog" CoA versus a "Drug Development" CoA.
| Feature | Legacy Method (Standard Grade) | Advanced Method (Pharma Grade) | Scientific Rationale |
| Assay (Purity) | Titration (Argentometric) | qNMR (Quantitative NMR) | Titration measures chloride ions, not the organic molecule.[1][2] Excess HCl or inorganic salts (NaCl) will yield false >99% results.[2] qNMR is specific to the proton environment.[2] |
| Chiral Purity | Polarimetry ( | Chiral HPLC | Specific rotation is concentration/temp dependent and insensitive to minor enantiomeric impurities (<1%).[2] Chiral HPLC separates and quantifies the distomer directly.[3][4][5] |
| Identity | IR / Mass Spec | 1H / 13C NMR + 2D COSY | IR confirms functional groups but misses regiochemistry. 2D NMR confirms the exact substitution pattern (para- vs meta-).[2] |
| Salt Stoichiometry | Assumed 1:1 | Ion Chromatography (IC) | Verifies the exact Molar Ratio of HCl to free base, preventing stoichiometry errors in subsequent coupling reactions. |
Detailed CoA Specifications (Pharma Grade)
For a robust quality system, the CoA for Methyl 4-(1-aminoethyl)benzoate HCl must meet the following specifications.
Identity & General Properties
-
Appearance: White to off-white crystalline powder.[2]
-
1H NMR: Conforms to structure (distinct doublet for methyl group at chiral center ~1.5 ppm).[2]
-
Mass Spectrometry (ESI+): [M+H]+ = 180.1 (Free base).[2]
-
Solubility: Soluble in Water, Methanol, DMSO.[1]
Purity & Impurities
-
Chemical Purity (HPLC-UV):
98.5% (Area %).[2] -
Chiral Purity (Chiral HPLC):
99.0% ee (Enantiomeric Excess).[2]-
Critical Limit: The distomer (wrong enantiomer) acts as a competitive inhibitor or inactive impurity in final drugs.[2]
-
-
Assay (qNMR/HPLC w/ Standard): 98.0% – 102.0% (w/w).[2]
-
Residual Solvents (GC-HS): Compliant with ICH Q3C (e.g., Methanol < 3000 ppm).[1][2]
-
Water Content (Karl Fischer):
1.0% (Anhydrous form).[2]
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to ensure reproducibility and specificity.
Protocol A: Chiral Purity via HPLC (Polysaccharide Phase)
Rationale: Alpha-methylbenzylamine derivatives separate well on amylose-based columns using normal phase conditions with basic additives to suppress tailing of the amine.[2]
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1][2]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]
-
Temperature: 25°C.
-
Detection: UV @ 235 nm (Benzoate absorption max).[2]
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase (sonicate if necessary).
-
System Suitability:
Protocol B: Assay via qNMR (Absolute Quantification)
Rationale: Eliminates the need for a reference standard of the exact same lot.[8] Measures the organic moiety directly, ignoring inorganic salts.
-
Solvent: DMSO-
(Prevents hydrolysis of the methyl ester compared to ).[2] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid.[1][2]
-
Selection Criteria: The IS signals must not overlap with the aromatic protons (7.4–8.0 ppm) or the chiral methyl doublet (~1.4 ppm).
-
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure relaxation). -
Calculation:
Wherengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = Mass, = Purity.[1][5][9][10][11][12][13][14]
Visualization & Logic Flows
Figure 1: Analytical Logic Tree for CoA Release
This diagram illustrates the decision-making process for releasing a batch of chiral intermediate.
Caption: Sequential logic flow for QC testing. Failure at any "Diamond" decision node triggers an Out-of-Specification (OOS) investigation.
Figure 2: Chiral HPLC Separation Mechanism
Visualizing the interaction between the analyte and the stationary phase.
Caption: Mechanism of enantiomeric separation. The "Three-Point Interaction" model ensures one enantiomer is retained longer than the other.
References
-
BenchChem. (2025).[9] (R)-Methyl 4-(1-aminoethyl)benzoate Technical Data and Synthesis. Retrieved from [1]
-
Phenomenex. (2024).[2][15] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Holzgrabe, U. (2010).[1][2][16] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
Sigma-Aldrich. (2023).[2] Quantitative NMR (qNMR) Technical Bulletin and Internal Standards. Retrieved from [1][2]
-
Shinbo, T., et al. (2021).[1][2][17] Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [1]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmastate.academy [pharmastate.academy]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ch.nat.tum.de [ch.nat.tum.de]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-(1-aminoethyl)benzoate hydrochloride
[1][2]
Executive Safety Summary
Methyl 4-(1-aminoethyl)benzoate hydrochloride is a functionalized amino-ester salt commonly used as a chiral building block in pharmaceutical synthesis.[1][2] While often categorized under general "Irritant" warnings, its specific physical properties—specifically its tendency to exist as a hygroscopic solid or sticky oil depending on purity and hydration—create unique handling challenges.
Immediate Hazard Classification (GHS):
Operational Criticality: The primary risk is not acute lethality, but process contamination and cumulative mucosal irritation . As a hydrochloride salt, this compound can hydrolyze on moist skin or mucous membranes to release hydrochloric acid equivalents, causing delayed but severe irritation.[1]
Technical Risk Assessment & Mechanism
To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.
-
The Hydrolysis Factor:
-
Physical State Variability:
-
Observation: This compound is frequently reported as a "white to yellow sticky oil to solid."[1][7]
-
Risk: "Sticky" solids adhere to gloves and weighing spatulas.[1] This increases the risk of cross-contamination (touching surfaces with contaminated gloves) and makes precise weighing difficult, often leading to researchers leaning closer to the balance, breaching the respiratory safety zone.[1]
-
PPE Matrix: The Defense System
This matrix is designed to be self-validating.[1] If you observe the "Failure Mode" described, your PPE protocol has been compromised.
| PPE Component | Specification | Scientific Rationale | Failure Mode (Watch For) |
| Hand Protection | Double Nitrile (Accelerator-free) Outer: 5 milInner: 4 mil | Permeation & pH: Nitrile offers excellent resistance to organic esters and dilute acids.[1][2] Double gloving allows the outer glove to be stripped immediately if the "sticky" substance adheres, without exposing skin. | Tackiness/Staining: If the outer glove feels tacky or shows yellow discoloration, the ester is degrading the surface. Change immediately. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Vapor/Dust Entry: Safety glasses with side shields are insufficient for fine hydrochloride dusts, which can bypass side gaps and react with eye moisture to form acidic tears.[1][2] | Fogging: If goggles fog, do not wipe inside the lab. It indicates high humidity which accelerates the hydrolysis of the chemical.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Inhalation Toxicity: The H335 hazard (Respiratory Irritation) is critical.[1][2] Engineering controls (Hood) are superior to masks.[1] Use a respirator only if weighing outside a hood is unavoidable.[1] | Taste/Smell: A metallic or acidic taste in the mouth indicates mask seal failure or filter saturation. |
| Body Defense | Tyvek® Lab Coat (or similar bonded olefin) | Particulate Holdout: Cotton coats trap dust in the weave, which can then re-aerosolize or leach onto clothes.[1][2] Bonded olefin sheds powder and resists liquid penetration.[1] | Visible Dust: White powder accumulation on the coat sleeve indicates poor transfer technique. |
Operational Protocol: Handling & Weighing
Objective: Transfer material without generating dust or allowing hydrolysis.[1]
Phase 1: Preparation
-
Humidity Control: Ensure the lab humidity is <50%. High humidity turns this hygroscopic salt into a sticky gum.[1]
-
Static Elimination: Use an ionizing fan or anti-static gun on the weighing vessel.[1] HCl salts are prone to static charge, causing "flying powder" during transfer.[1]
Phase 2: The Weighing Workflow[2]
-
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (taped to cuffs if handling >5g).[1]
-
Vessel Selection: Do NOT use weighing paper. The "sticky" nature of the solid causes high loss. Use a glass weighing boat or a tared scintillation vial .
-
Transfer:
-
Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing (salt formation in threads).[1]
Phase 3: Dissolution (If applicable)[1][2]
-
Solvent Choice: Soluble in water, DMSO, and Methanol.
-
Exotherm: Dissolution in water may be slightly exothermic.[1] Add the solid to the solvent, not vice versa.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop Work" triggers that ensure safety.
Figure 1: Operational decision tree for handling this compound, differentiating based on physical state.[1][2]
Emergency & Disposal Procedures
Spill Response (Solid/Oil)[1][2]
-
Isolate: Mark the area.[1] Do not attempt to blow dust away.[1]
-
Neutralize: While not a strong acid, the HCl salt is acidic.[1]
-
Cleanup:
Waste Disposal[1][2][8][9][10][11]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Protocol: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol) and place in the Halogenated Organic Waste container (due to the Chloride ion and Nitrogen content).[1]
-
Do NOT: Do not dispose of down the drain. The amine component can be toxic to aquatic life.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235210, this compound.[1] Retrieved January 30, 2026 from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Methyl 4-(2-aminoethyl)benzoate hydrochloride (Analogous Structure Safety Data).[1] Retrieved January 30, 2026 from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] [Link]
Sources
- 1. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
